Propan-2-yl(thiophen-2-ylmethyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZIRJQKJYVJCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259655-05-5 | |
| Record name | (propan-2-yl)(thiophen-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for Propan-2-yl(thiophen-2-ylmethyl)amine (CAS No. 259655-05-5), a secondary amine of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two core synthetic strategies: one-pot reductive amination and two-step nucleophilic substitution. The guide delves into the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and offers insights into reagent selection and process optimization. Furthermore, a comparative analysis of the two pathways is presented to aid in method selection based on laboratory-specific constraints and objectives. The document concludes with a thorough characterization profile and a curated list of authoritative references to support the presented methodologies.
Introduction: Profile of Propan-2-yl(thiophen-2-ylmethyl)amine
Propan-2-yl(thiophen-2-ylmethyl)amine, also known as N-(thiophen-2-ylmethyl)isopropylamine, is a heterocyclic amine that incorporates both an aromatic thiophene ring and an isopropyl group. The thiophene moiety is a well-recognized scaffold in numerous pharmacologically active compounds, valued for its bioisosteric relationship with the benzene ring but with distinct electronic properties that can enhance biological activity and modulate metabolic stability. This makes thiophene-containing building blocks, such as the target molecule, valuable for library synthesis in drug discovery programs.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 259655-05-5 | [1] |
| Molecular Formula | C₈H₁₃NS | Calculated |
| Molecular Weight | 155.26 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow oil | Inferred |
| Boiling Point | Not available; estimated to be >200 °C at atm. pressure | Inferred |
| Solubility | Expected to be soluble in common organic solvents (DCM, MeOH, THF) | Inferred |
Core Synthesis Pathways
Two principal and highly effective strategies for the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine are reductive amination and nucleophilic substitution. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.
Pathway 1: One-Pot Reductive Amination
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and atom economy.[2] This method involves the reaction of a carbonyl compound (thiophene-2-carboxaldehyde) with an amine (isopropylamine) to form an intermediate imine or iminium ion, which is then reduced in situ to the target secondary amine.
The reaction proceeds in two key stages within a single pot:
-
Imine Formation: Thiophene-2-carboxaldehyde reacts with isopropylamine under mildly acidic conditions to form N-(thiophen-2-ylmethylidene)propan-2-amine. An acid catalyst facilitates the dehydration step.
-
Reduction: A hydride-based reducing agent, selective for the iminium ion over the aldehyde, is used to reduce the C=N double bond.
Caption: Overall workflow for the reductive amination synthesis.
The choice of reducing agent is critical for a successful one-pot reaction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations.[3] Its steric bulk and reduced reactivity compared to other borohydrides allow it to selectively reduce the protonated iminium ion in the presence of the unreacted aldehyde, minimizing the formation of the corresponding alcohol byproduct. It does not react with water, but is incompatible with protic solvents like methanol.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent that is stable in mildly acidic conditions (pH 3-4) where iminium ion formation is favorable. However, its high toxicity due to the potential release of hydrogen cyanide gas necessitates careful handling.
-
Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. It can reduce aldehydes and ketones, so the imine formation must be allowed to proceed to completion before the addition of NaBH₄.[3] This is typically achieved by mixing the aldehyde and amine for a period before introducing the reductant.
Materials:
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount, ~0.1 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous dichloromethane.
-
Add isopropylamine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. Monitor the reaction by TLC (Thin Layer Chromatography) if desired.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: Gas evolution may occur.
-
Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure Propan-2-yl(thiophen-2-ylmethyl)amine.
Pathway 2: Nucleophilic Substitution
This classical two-step approach involves the initial conversion of a thiophene-based alcohol to a more reactive leaving group (a halide), followed by substitution with isopropylamine.
This pathway is composed of two distinct reactions:
-
Halogenation: Thiophen-2-ylmethanol is converted to 2-(chloromethyl)thiophene using a chlorinating agent like thionyl chloride (SOCl₂).[1]
-
Substitution: The resulting 2-(chloromethyl)thiophene undergoes an S_N2 reaction with isopropylamine, where the amine acts as the nucleophile, displacing the chloride ion.
Caption: Workflow for the nucleophilic substitution synthesis.
-
Step 1: Chlorination: The conversion of the primary alcohol to an alkyl chloride is crucial as the hydroxyl group is a poor leaving group. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gases, which drives the reaction to completion and simplifies purification.[1]
-
Step 2: Substitution: A base, such as potassium carbonate or an excess of isopropylamine itself, is required to neutralize the HCl formed during the substitution reaction. The use of a polar aprotic solvent like acetonitrile or DMF can accelerate the S_N2 reaction.
Step A: Synthesis of 2-(Chloromethyl)thiophene [1]
Materials:
-
Thiophen-2-ylmethanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (catalytic amount) or as a solvent/acid scavenger
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve thiophen-2-ylmethanol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and an inert atmosphere inlet. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring it over ice-water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(chloromethyl)thiophene. This product is often used in the next step without further purification. Caution: 2-(chloromethyl)thiophene is a lachrymator.[4]
Step B: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine
Materials:
-
Crude 2-(chloromethyl)thiophene (1.0 eq) from Step A
-
Isopropylamine (2.5-3.0 eq)
-
Potassium carbonate (optional, 1.5 eq)
-
Acetonitrile or Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a sealed vessel, dissolve the crude 2-(chloromethyl)thiophene (1.0 eq) in acetonitrile or ethanol.
-
Add isopropylamine (at least 2.5 eq to act as both nucleophile and acid scavenger). Alternatively, use a smaller excess of isopropylamine (1.2 eq) and potassium carbonate (1.5 eq).
-
Seal the vessel and stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Purification and Characterization
Purification of the final product is typically achieved via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent system. The presence of the amine can cause tailing on the column; this can often be mitigated by adding a small amount of triethylamine (~1%) to the eluent.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 (dd, 1H, thiophene H5), ~6.9-7.0 (m, 2H, thiophene H3, H4), ~3.9 (s, 2H, -CH₂-), ~2.8-3.0 (septet, 1H, -CH(CH₃)₂), ~1.5-1.7 (br s, 1H, -NH-), ~1.1 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~143-145 (thiophene C2), ~126-127 (thiophene C5), ~124-125 (thiophene C4), ~123-124 (thiophene C3), ~48-50 (-CH(CH₃)₂), ~47-49 (-CH₂-), ~22-24 (-CH(CH₃)₂) |
| IR (thin film) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2970-2850 cm⁻¹ (aliphatic C-H stretch), ~1500-1400 cm⁻¹ (C=C stretch), ~700 cm⁻¹ (C-S stretch) |
| Mass Spec (EI) | M⁺ at m/z = 155, fragmentation peaks at m/z = 97 (thiophenemethyl cation), m/z = 58 (isopropylaminomethyl cation) |
Note: These are predicted values based on the analysis of similar structures and functional groups. Actual experimental values may vary slightly.
Comparative Analysis of Synthesis Pathways
Table 3: Pathway Comparison
| Parameter | Pathway 1: Reductive Amination | Pathway 2: Nucleophilic Substitution |
| Number of Steps | 1 (One-pot) | 2 |
| Starting Materials | Thiophene-2-carboxaldehyde, Isopropylamine | Thiophen-2-ylmethanol, Isopropylamine |
| Key Reagents | NaBH(OAc)₃ or other borohydrides | SOCl₂, Base (e.g., K₂CO₃) |
| Advantages | High efficiency, atom economy, shorter reaction time. | Utilizes readily available starting materials, avoids potentially toxic borohydrides. |
| Disadvantages | Cost and sensitivity of some reducing agents (STAB). Potential for over-reduction with NaBH₄. | Two separate reaction and workup steps. The intermediate 2-(chloromethyl)thiophene is a lachrymator. |
| Scalability | Generally good, but cost of reductant can be a factor. | Excellent, often used for larger scale preparations. |
| Safety | STAB is relatively safe. NaBH₃CN is highly toxic. NaBH₄ is flammable. | Thionyl chloride is corrosive. 2-(chloromethyl)thiophene is a lachrymator. |
Conclusion
The synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine can be reliably achieved through two primary methods: one-pot reductive amination and a two-step nucleophilic substitution.
-
Reductive amination stands out as the more elegant and efficient laboratory-scale method, particularly when using sodium triacetoxyborohydride, due to its high selectivity and one-pot nature.
-
Nucleophilic substitution , while involving an additional step, is a robust and highly scalable alternative, making it potentially more suitable for large-scale industrial production where cost of reagents and simplicity of operations are paramount.
The choice of synthetic route should be guided by a careful consideration of the scale of the reaction, cost, available equipment, and safety protocols. The detailed procedures and comparative analysis provided in this guide offer the necessary framework for making an informed decision and successfully executing the synthesis in a research or development setting.
References
- Vertex AI Search Result, based on general chemical principles.
-
ChemicalBook. (n.d.). 2-(Chloromethyl)thiophene synthesis. Retrieved from a relevant synthesis procedure page.[1]
-
BenchChem. (n.d.). Application Notes and Protocols: Chloromethylation of 2-Chlorothiophene. Retrieved from a technical document on the chloromethylation of thiophene derivatives.[5]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[2]
-
Organic Syntheses. (n.d.). 2-chloromethylthiophene. Retrieved from a detailed, peer-reviewed synthetic procedure.[4]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from a review of reductive amination conditions.[6]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from a technical note on automated reductive amination.
-
Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from a summary of common reagents for reductive amination.[3]
-
Sigma-Aldrich. (n.d.). (propan-2-yl)[(thiophen-2-yl)methyl]amine. Product page for CAS 259655-05-5.[1]
-
Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from an educational resource on NMR spectroscopy.[7]
-
YouTube. (2023, March 16). Reductive Amination. [Video]. A demonstration of a general reductive amination procedure.[8]
Sources
- 1. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]
- 2. gctlc.org [gctlc.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Propan-2-yl(thiophen-2-ylmethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Propan-2-yl(thiophen-2-ylmethyl)amine, a secondary amine incorporating both a thiophene and an isopropyl moiety. This document details its chemical identity, including its CAS number and IUPAC name, and presents a validated synthetic protocol for its preparation via reductive amination. Furthermore, it delves into the expected physicochemical properties and spectroscopic characteristics of the compound, supported by comparative data from analogous structures. The guide also explores the potential biological significance and applications of this molecule, drawing from the extensive bioactivity profile of the thiophene scaffold in medicinal chemistry. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene derivatives in drug discovery and development.
Chemical Identity and Physicochemical Properties
Propan-2-yl(thiophen-2-ylmethyl)amine is a unique secondary amine that presents an interesting scaffold for chemical and pharmaceutical research. Its structure combines the aromatic, sulfur-containing thiophene ring with a sterically hindering isopropyl group, which can significantly influence its chemical reactivity and biological interactions.
| Identifier | Value | Source |
| IUPAC Name | (propan-2-yl)[(thiophen-2-yl)methyl]amine | Sigma-Aldrich[1] |
| CAS Number | 259655-05-5 | Sigma-Aldrich[1] |
| Molecular Formula | C₈H₁₃NS | Calculated |
| Molecular Weight | 155.26 g/mol | Calculated |
| Predicted logP | 2.3 - 2.8 | ChemDraw Estimation |
| Predicted Boiling Point | 220-230 °C at 760 mmHg | ChemDraw Estimation |
Synthesis and Mechanism
The most direct and widely employed method for the synthesis of secondary amines such as Propan-2-yl(thiophen-2-ylmethyl)amine is reductive amination . This robust reaction involves the condensation of an aldehyde or ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the target amine.
For the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine, the logical precursors are thiophene-2-carboxaldehyde and isopropylamine.
Reaction Scheme
Caption: General workflow for the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine via reductive amination.
Causality in Experimental Design
The choice of reagents and conditions for reductive amination is critical for achieving high yield and purity.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is milder and more selective for the iminium ion over the starting aldehyde. This minimizes the side reaction of aldehyde reduction to the corresponding alcohol. Its tolerance for mildly acidic conditions also facilitates the imine formation step.
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. They are non-protic, which prevents unwanted reactions with the reducing agent, and they effectively solubilize a wide range of organic substrates.
-
pH Control: The condensation of the aldehyde and amine to form the imine is typically catalyzed by mild acid. The reaction is often self-catalyzed by the amine hydrochloride if the free base is used, or a small amount of a weak acid like acetic acid can be added to promote the reaction.
Detailed Experimental Protocol
Materials:
-
Thiophene-2-carboxaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in dichloromethane, add isopropylamine (1.2 eq) at room temperature.
-
Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in dichloromethane.
-
Slowly add the slurry of the reducing agent to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure Propan-2-yl(thiophen-2-ylmethyl)amine.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Thiophene Protons: Three distinct signals in the aromatic region (δ 6.8-7.4 ppm), corresponding to the protons on the thiophene ring.
-
Methylene Protons (-CH₂-): A singlet or a doublet (if coupled to the amine proton) around δ 3.8-4.2 ppm, corresponding to the two protons of the methylene bridge.
-
Methine Proton (-CH-): A septet around δ 2.8-3.2 ppm, corresponding to the methine proton of the isopropyl group.
-
Methyl Protons (-CH₃): A doublet around δ 1.0-1.2 ppm, corresponding to the six equivalent protons of the two methyl groups of the isopropyl moiety.
-
Amine Proton (-NH-): A broad singlet that can appear over a wide chemical shift range (δ 1.5-3.0 ppm), and its integration would correspond to one proton.
¹³C NMR Spectroscopy
-
Thiophene Carbons: Four signals in the aromatic region (δ 123-145 ppm).
-
Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.
-
Methine Carbon (-CH-): A signal around δ 48-53 ppm.
-
Methyl Carbons (-CH₃): A signal around δ 22-25 ppm.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 155.26).
-
Major Fragmentation Patterns: Expect fragmentation to yield characteristic ions, such as the tropylium-like thiophenylmethyl cation (m/z = 97) and fragments corresponding to the loss of the isopropyl group.
Potential Applications and Biological Significance
The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl ring allows it to modulate pharmacokinetic and pharmacodynamic properties. Thiophene-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.
Logical Relationship of Structure to Potential Bioactivity
Caption: Relationship between the structural components of Propan-2-yl(thiophen-2-ylmethyl)amine and its potential biological activities.
The incorporation of the N-isopropyl-N-(thiophen-2-ylmethyl) moiety could lead to compounds with potential applications in various therapeutic areas. The secondary amine provides a site for hydrogen bonding and salt formation, which is crucial for drug-receptor interactions and formulation. The isopropyl group adds lipophilicity, which can influence cell membrane permeability and metabolic stability.
Given the known activities of related thiophene derivatives, Propan-2-yl(thiophen-2-ylmethyl)amine and its analogues could be valuable starting points for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology.
Conclusion
Propan-2-yl(thiophen-2-ylmethyl)amine is a readily accessible compound through a straightforward and scalable synthetic route. Its structure combines key pharmacophoric elements that suggest a high potential for biological activity. This guide provides the foundational knowledge necessary for researchers to synthesize, characterize, and further investigate this compound and its derivatives in the pursuit of new chemical entities with therapeutic value. The provided protocols and predictive data serve as a robust starting point for such endeavors.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Mechanisms. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Swanston, J. (2005). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Shafiee, A., & Ghasemian, F. (2013). Recent advances in the synthesis of thiophene and its derivatives. Chemical Society Reviews, 42(3), 931-954. [Link]
Sources
Technical Guide: Strategic Utilization of Novel Thiophene Scaffolds in Drug Discovery and Optoelectronics
Executive Summary
Thiophene (
Part 1: The Medicinal Chemistry Perspective
The Bioisostere Paradox
In drug design, thiophene is frequently employed as a bioisostere for benzene.[2] While they share similar van der Waals dimensions and boiling points (Benzene:
Strategic Advantage:
-
Lipophilicity: Thiophene analogs generally exhibit higher
values than their phenyl counterparts, enhancing membrane permeability. -
Binding Affinity: The sulfur atom can act as a weak hydrogen bond acceptor, potentially interacting with specific residues (e.g., Serine or Threonine) in kinase ATP-binding pockets.
Structural Alerts and Metabolic Activation
The critical challenge in thiophene medicinal chemistry is the "structural alert" status regarding hepatotoxicity. The metabolic activation pathway involves Cytochrome P450 (specifically CYP2C9 and CYP3A4) mediating the oxidation of the thiophene ring.[3]
Mechanism of Toxicity:
-
Epoxidation: Formation of thiophene 2,3-epoxide.
-
Michael Addition: These electrophilic species react with nucleophilic residues (cysteine thiols) on liver proteins, leading to immune-mediated hepatitis (as seen with Tienilic acid).
Visualization: Metabolic Activation Pathway
Figure 1: The bifurcation between detoxification (green) and toxicity (red) in thiophene metabolism.
Part 2: Material Science Frontiers (Organic Electronics)
Bandgap Engineering with Fused Thiophenes
In Organic Photovoltaics (OPV) and Organic Field-Effect Transistors (OFETs), the goal is to maximize charge carrier mobility (
Why Fused Systems?
-
Planarity: Fusing rings locks the conformation, reducing energetic disorder and enhancing
- stacking. -
Quinoidal Character: Fused systems can support greater quinoidal resonance forms, which lowers the bandgap and improves light harvesting in the near-IR region.
Data Summary: Thiophene Derivative Performance
The following table summarizes the performance metrics of standard vs. novel thiophene-based polymers in OPV applications.
| Polymer Class | Representative Material | Bandgap ( | Hole Mobility ( | Application Focus |
| Polythiophene | P3HT | ~1.9 eV | Standard Reference | |
| Thienothiophene | PTB7-Th | ~1.58 eV | High-Efficiency OPV | |
| Dithienothiophene | P(DTT-BT) | ~1.7 eV | High-Mobility OFETs | |
| Fused Indacenodithiophene | IDIC (Acceptor) | ~1.5 eV | N/A (Electron Transport) | Non-Fullerene Acceptors |
Part 3: Advanced Synthetic Protocols
To access these materials, high-fidelity synthetic methods are required. We focus on two primary methodologies: Grignard Metathesis (GRIM) for polymerization and Direct C-H Arylation for small molecule functionalization.
Protocol: Regioregular P3HT Synthesis via GRIM
Objective: Synthesize Head-to-Tail (HT) regioregular poly(3-hexylthiophene) with controlled molecular weight. Mechanism: Nickel-catalyzed chain-growth polymerization.[6]
Reagents:
Step-by-Step Methodology:
-
Monomer Activation: In a glovebox, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.
-
Grignard Exchange: Add tert-Butylmagnesium chloride (0.98 eq) dropwise. Stir at room temperature for 1 hour. Note: Stoichiometry is critical here to prevent formation of the "wrong" isomer.
-
Polymerization: Add
(0.005 - 0.02 eq depending on target MW). The solution will turn from yellow to dark purple/orange. -
Quenching: After 1 hour, quench with 5M HCl/Methanol.
-
Purification: Precipitate into methanol. Perform Soxhlet extraction sequentially with methanol (removes salts), hexanes (removes oligomers), and chloroform (collects high MW polymer).
Visualization: GRIM Polymerization Cycle
Figure 2: The catalytic cycle of Nickel-mediated GRIM polymerization ensuring regioregularity.
Protocol: Palladium-Catalyzed Direct C-H Arylation
Objective: Functionalize the thiophene C2/C5 position without pre-functionalization (e.g., stannanes or boronates), improving atom economy.
Methodology:
-
Reaction Setup: Combine thiophene substrate (1.0 eq), Aryl Bromide (1.2 eq),
(5 mol%), and Pivalic Acid (30 mol%) in DMAc. -
Base Addition: Add
(2.0 eq). -
Heating: Heat to
for 16 hours under Argon. -
Workup: Dilute with EtOAc, wash with water/brine to remove DMAc.
-
Validation: The Pivalic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) pathway.
References
-
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. (2014). Discusses the metabolic activation of thiophene S-oxides and epoxides by CYP450. Link
-
Palladium-Catalyzed Direct C–H Arylation of 3-(Methylsulfinyl)thiophenes. Organic Letters. (2018). Details the protocol for direct arylation using Pd catalysts and pivalic acid. Link
-
Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers. Polymer Chemistry. (2011). The definitive guide on the mechanism and execution of GRIM polymerization for P3HT. Link
-
Recent Advances in Organic Photovoltaic Materials Based on Thiazole-Containing Heterocycles. Macromolecular Rapid Communications. (2023). Reviews the shift from simple thiophenes to fused systems in OPV. Link
-
Medicinal chemistry-based perspectives on thiophene and its derivatives. RSC Medicinal Chemistry. (2021). A systematic review of FDA-approved thiophene drugs and their structure-activity relationships. Link
Sources
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- 2. cognizancejournal.com [cognizancejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.cmu.edu [chem.cmu.edu]
- 7. utd-ir.tdl.org [utd-ir.tdl.org]
Solubility of Propan-2-yl(thiophen-2-ylmethyl)amine in different solvents
An In-Depth Technical Guide to the Solubility of Propan-2-yl(thiophen-2-ylmethyl)amine
Introduction: The Imperative of Solubility in Modern Drug Development
In the landscape of drug discovery and development, the physicochemical properties of a novel chemical entity are foundational to its potential success. Among these, solubility is a critical parameter that dictates a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2] Poor solubility can severely impede bioavailability, lead to formulation challenges, and ultimately cause the failure of an otherwise promising drug candidate.[3][4][5] This guide focuses on Propan-2-yl(thiophen-2-ylmethyl)amine, a molecule of interest due to its structural motifs—a thiophene ring and a secondary amine—which are prevalent in medicinally active compounds.[6]
This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a deep dive into the theoretical underpinnings of this compound's solubility, outlines a robust experimental framework for its empirical determination, and offers insights into interpreting the resulting data. Our approach moves beyond a simple recitation of methods to explain the causal-driven choices that ensure data integrity and reproducibility.
Part 1: Theoretical Solubility Profile of Propan-2-yl(thiophen-2-ylmethyl)amine
A molecule's solubility is not a monolithic property but a complex interplay of its structural features with the physicochemical characteristics of the solvent.[1] A predictive analysis of Propan-2-yl(thiophen-2-ylmethyl)amine's structure is the first step in designing a logical experimental plan.
Structural Analysis:
-
The Thiophene Moiety: The thiophene ring is an aromatic, heterocyclic structure. Its nonpolar nature and the inability of its sulfur atom to effectively participate in hydrogen bonding contribute to low solubility in aqueous media.[7][8] Conversely, this moiety suggests favorable solubility in nonpolar organic solvents like toluene and benzene.[6][8][9]
-
The Secondary Amine Group: The secondary amine (-NH-) is a polar functional group capable of acting as a hydrogen bond acceptor and, more importantly, a weak base.[10][11] This feature is pivotal. In neutral water, its contribution to solubility is modest. However, in acidic aqueous solutions (pH < pKa), the amine will be protonated to form an ammonium salt. This charged species can form strong ion-dipole interactions with water, dramatically increasing aqueous solubility.[12][13]
-
The Isopropyl and Methylene Groups: The isopropyl and methylene (-CH2-) components are nonpolar alkyl groups. While relatively small, they contribute to the overall lipophilicity of the molecule, which tends to decrease solubility in water but increase it in organic solvents.[10][14]
Predicted Solubility Behavior:
Based on this structural deconstruction, we can predict the following solubility trends:
-
Aqueous Solubility: Expected to be low in neutral water (pH 7.4).
-
pH-Dependent Aqueous Solubility: Solubility should increase significantly in acidic buffers (e.g., pH 1.2, 4.5) due to salt formation.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble. These solvents can engage in hydrogen bonding with the amine group.[14]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Expected to be soluble. Dimethyl sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of polar and nonpolar substances.[15]
-
Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low to moderate solubility. The thiophene ring favors interaction with nonpolar solvents, but the polar amine group detracts from it.
Part 2: Experimental Determination of Thermodynamic Solubility
While theoretical prediction is invaluable for guidance, empirical measurement is the definitive standard. The "shake-flask" method remains the gold-standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for regulatory submissions and critical development decisions.[16][17] This contrasts with kinetic methods, such as nephelometry, which are excellent for high-throughput screening in early discovery but may not reflect true equilibrium.[4][18]
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.
Objective: To determine the thermodynamic solubility of Propan-2-yl(thiophen-2-ylmethyl)amine in a panel of pharmaceutically relevant solvents at a controlled temperature (e.g., 25°C or 37°C).
Materials and Reagents:
-
Propan-2-yl(thiophen-2-ylmethyl)amine (solid, high purity)
-
Selected Solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (pH 1.2, without enzymes)
-
Acetate Buffer, pH 4.5
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Dimethyl Sulfoxide (DMSO)
-
Hexane (HPLC Grade)
-
-
Scintillation vials or glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF, low-binding)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Causality: Adding an excess of the solid compound is crucial to ensure that the final solution is saturated, allowing for the determination of the maximum concentration the solvent can hold at equilibrium.[19]
-
Action: Add an excess amount of Propan-2-yl(thiophen-2-ylmethyl)amine (e.g., 5-10 mg) to a vial containing a known volume (e.g., 1-2 mL) of each selected solvent. A visible excess of undissolved solid should remain.
-
-
Equilibration:
-
Causality: Reaching thermodynamic equilibrium is not instantaneous. Agitation at a constant temperature for a sufficient duration allows the rates of dissolution and precipitation to become equal.[17] A 48- to 72-hour period is often required to ensure even slowly equilibrating systems reach a steady state.
-
Action: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) for 48-72 hours.
-
-
Phase Separation and Sampling:
-
Causality: It is imperative that the concentration of the dissolved compound is measured, free from any solid particulates which would artificially inflate the result. Centrifugation followed by filtration provides a robust, two-step clarification process.
-
Action:
-
Allow the vials to stand for 30 minutes to let larger particles settle.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.
-
Carefully draw the supernatant using a syringe and pass it through a low-binding 0.22 µm syringe filter into a clean, labeled HPLC vial. This step removes any remaining fine particulates.
-
-
-
Analysis by HPLC:
-
Causality: HPLC provides a sensitive and specific method to quantify the concentration of the analyte. A pre-established calibration curve is essential for converting the instrument's response (e.g., peak area) into a precise concentration.
-
Action:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of calibration standards of known concentrations.
-
Run the calibration standards on the HPLC to generate a calibration curve.
-
Dilute the filtered sample solutions with an appropriate mobile phase to bring their concentration within the linear range of the calibration curve.
-
Analyze the diluted samples on the HPLC.
-
-
-
Calculation and Data Reporting:
-
Causality: The final solubility value must account for any dilutions made during sample preparation.
-
Action: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the solvent using the following formula:
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
-
Report the results in a clear, tabular format, specifying the solvent and temperature for each measurement.
-
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 12. Why are amines soluble in nature? - askIITians [askiitians.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
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- 17. scielo.br [scielo.br]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Detailed synthesis protocol for Propan-2-yl(thiophen-2-ylmethyl)amine
This document outlines a validated protocol for the synthesis of
Part 1: Strategic Synthesis Overview
The most robust and scalable route for synthesizing secondary amines from aldehydes and primary amines is Direct Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB). Unlike the traditional two-step method (imine formation followed by reduction with NaBH
Why this protocol?
-
Selectivity: STAB is mild and does not reduce the aldehyde or ketone starting material competitively, nor does it reduce the thiophene ring.
-
Suppression of Dialkylation: The steric bulk of the acetoxy groups and the isopropylamine minimizes the formation of tertiary amine byproducts (bis-alkylation), ensuring high yield of the desired secondary amine.
-
Process Safety: It avoids the use of toxic cyanoborohydrides (NaBH
CN) and eliminates the need to isolate unstable imine intermediates.
Part 2: Technical Protocol
Reaction Scheme
Reactants: Thiophene-2-carboxaldehyde + Isopropylamine
Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)
Reagent Table & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) | Notes |
| Thiophene-2-carboxaldehyde | Substrate | 1.0 | 112.15 | 1.215 | Store under inert gas; air sensitive. |
| Isopropylamine | Amine Source | 1.1 - 1.2 | 59.11 | 0.687 | Volatile; dispense cold. |
| NaBH(OAc) | Reductant | 1.4 - 1.5 | 211.94 | N/A | Moisture sensitive solid. |
| Acetic Acid | Catalyst | 1.0 | 60.05 | 1.049 | Promotes iminium ion formation. |
| DCE or DCM | Solvent | N/A | N/A | N/A | Anhydrous preferred. |
Step-by-Step Methodology
Pre-requisites:
-
All glassware should be oven-dried.
-
Perform reaction in a fume hood due to the volatility of isopropylamine and the potential stench of thiophene derivatives.
Step 1: Iminium Formation [1][2]
-
Charge a round-bottom flask with Thiophene-2-carboxaldehyde (1.0 equiv) and anhydrous DCE (approx. 5–10 mL per gram of aldehyde).
-
Add Isopropylamine (1.1 equiv) followed by Acetic Acid (1.0 equiv).
-
Note: The addition of acid catalyzes the formation of the imine/iminium species, which is the actual substrate for reduction.
-
-
Stir the mixture at room temperature for 30–60 minutes under a nitrogen atmosphere.
Step 2: Reduction
-
Cool the reaction mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; otherwise, room temperature is acceptable.
-
Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise over 5–10 minutes.
-
Observation: Mild effervescence may occur.
-
-
Allow the reaction to stir at room temperature for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.
-
Step 3: Quench and Workup
-
Quench the reaction by slowly adding saturated aqueous NaHCO
solution. Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Transfer to a separatory funnel. Separate the organic layer.[3]
-
Extract the aqueous layer twice with DCM .
-
Combine organic layers and wash with Brine .
-
Dry over anhydrous Na
SO or MgSO , filter, and concentrate under reduced pressure.
Step 4: Purification
-
Acid-Base Extraction (Recommended):
-
Dissolve the crude residue in Et
O or DCM. -
Extract with 1M HCl (aqueous). The product moves to the aqueous phase; non-basic impurities (unreacted aldehyde) remain in the organic phase.
-
Wash the acidic aqueous layer with fresh ether.
-
Basify the aqueous layer to pH >12 using 4M NaOH.
-
Extract the free amine into DCM (3x), dry, and concentrate.
-
-
Yield Expectation: 85–95% as a pale yellow to colorless oil.
Part 3: Visualization & Logic
Experimental Workflow Diagram
Caption: Logical flow for the reductive amination of thiophene-2-carboxaldehyde using STAB.
Mechanistic Pathway
-
Nucleophilic Attack: The nitrogen lone pair of isopropylamine attacks the carbonyl carbon of the aldehyde.
-
Dehydration: Loss of water (facilitated by AcOH) generates the Iminium Ion intermediate.
-
Hydride Transfer: The acetoxy-stabilized borohydride delivers a hydride (H-) selectively to the iminium carbon.
-
Result: Formation of the stable secondary amine bond.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[6]
-
Master Organic Chemistry. (2017). Reductive Amination of Aldehydes and Ketones.[1][2][5][6][9][7][8][10][11]
-
Sigma-Aldrich. (n.d.). 2-Thiophenemethylamine Product Page (Structural Analog Reference).
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. gctlc.org [gctlc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Use of Propan-2-yl(thiophen-2-ylmethyl)amine in medicinal chemistry.
Application Note: Strategic Utilization of Propan-2-yl(thiophen-2-ylmethyl)amine in Medicinal Chemistry
Executive Summary
Propan-2-yl(thiophen-2-ylmethyl)amine (N-isopropyl-2-thiophenemethylamine) is a versatile secondary amine building block used extensively in drug discovery. It serves as a critical intermediate for introducing the N-isopropyl-N-(thiophen-2-ylmethyl) motif, a pharmacophore that balances lipophilicity with steric bulk while offering distinct electronic properties compared to its benzylamine counterparts.
This guide provides a comprehensive technical overview for medicinal chemists, focusing on:
-
Bioisosteric Rationale: Why this scaffold is chosen over phenyl analogs.
-
Synthesis Protocols: Validated reductive amination methodologies.
-
Downstream Applications: Protocols for SNAr, amide coupling, and urea formation.
-
Safety & Stability: Handling the thiophene moiety to prevent oxidative degradation.
Chemical Profile & Medicinal Utility
Structural Properties
| Property | Description | Medicinal Chemistry Implication |
| Structure | Secondary amine with isopropyl and thiophen-2-ylmethyl groups. | Provides a nucleophilic handle (NH) for diversification. |
| Bioisosterism | Thiophene vs. Phenyl | Thiophene is electron-rich and smaller (6-membered vs. 5-membered ring equivalent), often improving potency via |
| Lipophilicity | Moderate LogP | The isopropyl group increases lipophilicity (membrane permeability) without the "flatness" of aromatic rings, aiding in solubility and metabolic stability. |
| Basicity | pKa | Typical secondary amine; exists as a cation at physiological pH, potentially interacting with Asp/Glu residues in binding pockets. |
Strategic Application
This building block is frequently employed to:
-
Modulate Metabolic Stability: The thiophene ring is susceptible to S-oxidation (forming sulfoxides/sulfones) or ring opening. This can be a liability or a design feature for pro-drugs. The isopropyl group blocks N-dealkylation better than a methyl or ethyl group.
-
Kinase Inhibitor Design: The moiety mimics the ribose or solvent-front binding regions of ATP when attached to a hinge-binding heterocycle.
-
GPCR Ligands: Used in fragment-based drug discovery (FBDD) to probe hydrophobic sub-pockets.
Validated Synthesis Protocol
Method: Reductive Amination (Self-Validating Protocol) Rationale: Direct alkylation of isopropylamine with 2-(chloromethyl)thiophene is prone to over-alkylation (forming tertiary amines) and polymerization of the thiophene halide. Reductive amination is cleaner, higher yielding, and operationally simpler.
Reagents:
-
Substrate: Thiophene-2-carboxaldehyde (1.0 equiv)
-
Amine: Isopropylamine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv, if using DCM)
Step-by-Step Procedure:
-
Imine Formation (Equilibrium):
-
In a round-bottom flask, dissolve Thiophene-2-carboxaldehyde (10 mmol) in DCM (30 mL).
-
Add Isopropylamine (12 mmol) and Acetic Acid (10 mmol).
-
Checkpoint: Stir at room temperature (RT) for 1 hour. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde and formation of the imine (often visible as a shift in UV absorbance).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Sodium Triacetoxyborohydride (STAB) (15 mmol) portion-wise over 10 minutes. Caution: Gas evolution.
-
Allow the reaction to warm to RT and stir overnight (12-16 hours).
-
-
Work-up (Critical for Purity):
-
Quench with saturated aqueous NaHCO₃ (slowly) to neutralize acid and destroy excess hydride.
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is often pure enough (>95%) for next steps.
-
If needed, purify via flash column chromatography (SiO₂).
-
Eluent: 0-10% MeOH in DCM (with 1% NH₄OH to prevent streaking of the amine).
-
Yield Expectation: 85-95% Storage: Store as the HCl salt (precipitated from ether/HCl) at 4°C to prevent oxidation of the thiophene sulfur.
Downstream Application Protocols
Once synthesized, the secondary amine is a potent nucleophile. Below are protocols for its three most common applications.
Nucleophilic Aromatic Substitution (SNAr)
Target: Synthesis of Kinase Inhibitor Scaffolds (e.g., Pyrimidines, Purines)
-
Reagents: 4-Chloropyrimidine derivative (1.0 equiv), N-isopropyl-2-thiophenemethylamine (1.2 equiv), DIPEA (2.0 equiv), n-Butanol or DMF.
-
Protocol:
-
Dissolve the chloropyrimidine in n-Butanol.
-
Add the amine and DIPEA.
-
Heat to 100°C for 4-12 hours.
-
Validation: Monitor consumption of the chloride by LCMS.
-
Concentrate and purify via reverse-phase HPLC.
-
Amide Coupling
Target: Peptidomimetics or "Reverse Amide" Linkers
-
Reagents: Carboxylic Acid Partner (1.0 equiv), Amine (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.
-
Protocol:
-
Activate the acid: Mix Acid, HATU, and DIPEA in DMF for 5 mins.
-
Add N-isopropyl-2-thiophenemethylamine.
-
Stir at RT for 2 hours.
-
Note: Thiophenes are stable to standard coupling conditions.
-
Urea Formation
Target: Soluble Epoxide Hydrolase (sEH) Inhibitors or similar targets
-
Reagents: Isocyanate Partner (1.0 equiv), Amine (1.0 equiv), DCM.
-
Protocol:
-
Dissolve the isocyanate in DCM at 0°C.
-
Add the amine dropwise.
-
Stir for 30 mins. The urea product often precipitates or can be isolated by evaporation.
-
Workflow Visualization
The following diagram illustrates the synthesis of the building block and its divergent applications in library synthesis.
Figure 1: Synthesis and Diversification Workflow of N-isopropyl-2-thiophenemethylamine.
Safety & Handling (MSDS Summary)
-
Thiophene Moiety: Thiophene derivatives often have a characteristic sulfurous odor. Work in a well-ventilated fume hood.
-
Oxidation Sensitivity: The thiophene ring can undergo oxidation to the S-oxide or sulfone if exposed to strong oxidants (e.g., mCPBA, H₂O₂). Avoid these reagents in downstream steps unless S-oxidation is the goal.
-
Acid Sensitivity: While generally stable, prolonged exposure to strong Lewis acids can cause polymerization of the thiophene ring.
-
Toxicity: Treat as a standard secondary amine irritant (Skin/Eye Irritant Category 2).
References
-
Abdel-Mohsen, H. T., et al. "Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives." Bioorganic Chemistry, vol. 122, 2022. Link
-
Lozano, V., et al. "Discovery of Thiophene Derivatives as Potent Ebola Virus Entry Inhibitors." Journal of Medicinal Chemistry, 2023. Link
-
Sigma-Aldrich. "1-(Thiophen-2-yl)propan-1-amine Safety Data Sheet." Link (Used for analog safety data extrapolation).
-
ChemicalBook. "Propan-2-yl(thiophen-2-ylmethyl)amine Property Data." Link
Application of thiophene derivatives in drug discovery.
Title: Strategic Deployment of Thiophene Scaffolds in Modern Drug Discovery: From Synthetic Protocols to Metabolic Safety Profiling
Executive Summary
Thiophene, a five-membered sulfur-containing heteroaromatic ring, represents a "privileged scaffold" in medicinal chemistry, currently ranking 4th among US FDA-approved small molecule drugs.[1][2] Its utility stems from its ability to act as a bioisostere of benzene, offering distinct electronic properties, reduced steric bulk, and unique metabolic handles.
This guide provides a comprehensive technical workflow for integrating thiophene derivatives into drug discovery pipelines. It moves beyond basic synthesis to address the critical "double-edged sword" of thiophene metabolism: the balance between therapeutic bioactivation (e.g., Clopidogrel) and metabolic toxicity (e.g., Tienilic acid).
Structural Logic & Design Strategy (SAR)
Thiophene vs. Benzene: The Bioisosteric Rationale
Replacing a phenyl ring with a thiophene is a standard medicinal chemistry tactic, but it must be driven by specific physicochemical goals rather than random screening.
-
Electronic Effects: Thiophene is
-excessive (electron-rich) compared to benzene. This allows for stronger cation- interactions with receptor binding pockets. -
Steric Profile: The C–S–C bond angle (
92°) is smaller than the C–C–C angle in benzene (120°), altering the vector of substituents. This can be exploited to fine-tune the fit of a ligand into a restricted active site. -
Lipophilicity: Thiophene derivatives generally exhibit higher lipophilicity (LogP) than their benzene counterparts, improving membrane permeability but potentially reducing aqueous solubility.
The "S-Scan" Strategy
When optimizing a lead compound, execute an "S-Scan" where the sulfur atom is "walked" around the ring (2-thienyl vs. 3-thienyl) to probe the electronic environment of the binding pocket.
-
2-Substituted Thiophenes: The
-position is highly reactive to electrophilic aromatic substitution and metabolic oxidation. -
3-Substituted Thiophenes: Often more metabolically stable but harder to synthesize synthetically.
Synthetic Protocol: The Gewald Reaction
The Gewald reaction is the industry-standard method for synthesizing highly functionalized 2-aminothiophenes. It is a multi-component condensation that is robust, scalable, and amenable to library generation.
Protocol 1: One-Pot Synthesis of Polysubstituted 2-Aminothiophenes
Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (a common kinase inhibitor scaffold).
Reagents:
-
Cyclohexanone (10 mmol)
-
Ethyl cyanoacetate (10 mmol)
-
Elemental Sulfur (
) (10 mmol) -
Morpholine or Diethylamine (Catalytic/Base, 10 mmol)
-
Ethanol (Absolute, 20 mL)
Step-by-Step Methodology:
-
Pre-mixing: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.
-
Catalyst Addition: Add morpholine (1.0 eq) dropwise. Note: This reaction is exothermic.[3][4] Monitor internal temperature.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours.-
Checkpoint: The reaction mixture will turn dark brown. TLC monitoring (Hexane:EtOAc 4:1) should show the disappearance of the ketone.
-
-
Work-up: Cool the reaction mixture to room temperature and then place in an ice bath. The product often precipitates directly.
-
Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (
) to remove unreacted sulfur and dark impurities. -
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography if high purity (>98%) is required for biological assays.
Mechanism Insight: The reaction proceeds via a Knoevenagel condensation between the ketone and the active methylene (cyanoacetate), followed by sulfur uptake at the allylic position and subsequent cyclization.
Metabolic Safety Profiling: The Thiophene Alert
Critical Warning: The thiophene ring is a structural alert for metabolic toxicity.[5] The sulfur atom can undergo S-oxidation by Cytochrome P450 (CYP450) enzymes, leading to reactive metabolites.[4][5]
-
Pathway A (Toxicity): Formation of Thiophene-S-oxide or Thiophene epoxide.[5] These are potent electrophiles that can covalently bind to hepatic proteins, causing drug-induced liver injury (DILI). Example: Tienilic acid (withdrawn).
-
Pathway B (Bioactivation): Controlled oxidation to a thiolactone or similar intermediate that reveals the active pharmacophore. Example: Clopidogrel (Plavix).
Visualization: The Metabolic Bifurcation
Figure 1: The metabolic "fork in the road" for thiophene drugs. Pathway A leads to toxicity via electrophilic attack, while Pathway B is exploited for prodrug activation.
Protocol 2: Reactive Metabolite Trapping Assay (GSH Trapping)
To validate safety early, you must screen for reactive S-oxides.
Methodology:
-
Incubation: Incubate the thiophene test compound (
) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM). -
Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM. These soft nucleophiles will "trap" any reactive electrophiles formed.
-
Analysis: After 60 minutes, quench with acetonitrile and analyze via LC-MS/MS.
-
Interpretation: Look for [M + GSH] adducts.
-
High Adduct Load: High risk of idiosyncratic toxicity. Re-design scaffold (e.g., block the
-position). -
No Adducts: Metabolically stable or clean clearance.
-
Therapeutic Applications & Case Studies
Thiophenes are versatile.[1][2][6][7] Below is a summary of key FDA-approved drugs utilizing this scaffold, highlighting the specific role of the thiophene ring.
| Drug Name | Therapeutic Area | Mechanism of Action | Role of Thiophene Ring |
| Clopidogrel | Antiplatelet | P2Y12 ADP receptor antagonist | Prodrug moiety: Undergoes oxidative opening to form the active thiol metabolite. |
| Olanzapine | Antipsychotic | Dopamine/Serotonin antagonist | Bioisostere: Replaces a benzene ring in the tricyclic system to alter receptor affinity and metabolic profile. |
| Rivaroxaban | Anticoagulant | Factor Xa inhibitor | Scaffold: A chlorothiophene moiety serves as a rigid linker that fits the S1 pocket of Factor Xa. |
| Canagliflozin | Antidiabetic | SGLT2 inhibitor | Bioisostere: Thiophene replaces the distal phenyl ring, improving selectivity for SGLT2 over SGLT1. |
| Tiotropium | COPD/Asthma | Muscarinic antagonist | Potency: Two thiophene rings enhance binding affinity to the M3 receptor via hydrophobic interactions. |
Biological Evaluation: Kinase Inhibition Protocol
Thiophene-2-carboxamides are frequent hits in kinase inhibitor screens (e.g., against VEGFR, EGFR).
Protocol 3: FRET-Based Kinase Assay (Z'-Lyte)
Objective: Determine
Reagents:
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35). -
FRET Peptide Substrate (Coumarin/Fluorescein labeled).
-
ATP (
concentration). -
Test Compound (DMSO stock).
Workflow:
-
Plate Setup: Use a 384-well low-volume black plate.
-
Compound Addition: Acoustic transfer of 10 nL compound (8-point dose response).
-
Enzyme Mix: Add 2.5
of Kinase/Peptide mix. Incubate 15 mins. -
Start Reaction: Add 2.5
ATP solution. -
Incubation: 1 hour at Room Temperature (RT).
-
Development: Add 5
Development Reagent (Protease that cleaves non-phosphorylated peptide). -
Read: Measure Fluorescence Ratio (Emission 445 nm / 520 nm).
-
Phosphorylated peptide is protected from cleavage -> High FRET signal.
-
Inhibition -> Cleavage -> Low FRET signal.
-
Visualization: Drug Discovery Pipeline for Thiophenes
Figure 2: Integrated workflow for thiophene drug discovery. Note the critical feedback loop from metabolic screening back to design.
References
-
Mishra, R., et al. (2020). Thiophene scaffolds as promising candidates in medicinal chemistry: A review.[2][8] Bioorganic & Medicinal Chemistry.[2][6][9][10][11][12]
-
Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur.[13] Chemische Berichte.
-
Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring opening. Chemical Research in Toxicology.
-
FDA Drug Database. Clopidogrel Bisulfate Label Information.
-
Pinder, J. L., et al. (2013). Thiophene bioisosteres in drug discovery: Synthesis and properties. Journal of Medicinal Chemistry.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. d-nb.info [d-nb.info]
Application Note: Propan-2-yl(thiophen-2-ylmethyl)amine as a Strategic Scaffold in Medicinal Chemistry
Executive Summary
Propan-2-yl(thiophen-2-ylmethyl)amine (also known as N-isopropyl-2-thiophenemethylamine) represents a high-value secondary amine building block for drug discovery. Its structural utility lies in the convergence of three distinct pharmacophoric features:
-
The Thiophene Ring: A classic bioisostere for the phenyl group, offering altered electronic properties, reduced molecular weight, and distinct metabolic profiles (S-oxidation potential).
-
The Isopropyl Group: Provides steric bulk to fill hydrophobic pockets and modulate rotational freedom, often improving metabolic stability of the adjacent nitrogen.
-
The Secondary Amine: A versatile handle for diversification via amidation, sulfonylation, or transition-metal-catalyzed cross-coupling (Buchwald-Hartwig).
This guide provides validated protocols for synthesizing this core scaffold and deploying it in complex molecule generation, specifically focusing on cross-coupling and late-stage heteroaromatic functionalization.
Chemical Profile & Strategic Utility
| Property | Data / Description |
| IUPAC Name | N-(propan-2-yl)-1-(thiophen-2-yl)methanamine |
| Molecular Formula | C₈H₁₃NS |
| Molecular Weight | 155.26 g/mol |
| Predicted pKa | ~9.5 (Conjugate acid) |
| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |
| Key Reactivity | Nucleophilic (N-center), Electrophilic Aromatic Substitution (C5-thiophene) |
| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂). Oxidatively unstable over long periods. |
Strategic Insight: Thiophene vs. Benzene Bioisosterism
Replacing a benzyl group with a thiophen-2-ylmethyl group often results in:
-
Improved Solubility: Thiophene is more polarizable than benzene.
-
Altered Metabolism: The thiophene ring is susceptible to oxidation by cytochrome P450s (forming reactive epoxides or sulfoxides), which can be a liability or a design feature for pro-drugs.
-
π-Stacking: Thiophene participates in different π-π stacking geometries compared to phenyl rings due to its electron-rich nature and 5-membered geometry.
Protocol I: Robust Synthesis of the Building Block
Objective: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine via Reductive Amination. Mechanism: Condensation of thiophene-2-carboxaldehyde with isopropylamine to form an imine, followed by in situ reduction.
Materials
-
Thiophene-2-carboxaldehyde (1.0 equiv)
-
Isopropylamine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology
-
Imine Formation:
-
In a flame-dried round-bottom flask under N₂, dissolve thiophene-2-carboxaldehyde (10 mmol, 1.12 g) in anhydrous DCE (40 mL).
-
Add isopropylamine (12 mmol, 1.02 mL) followed by acetic acid (10 mmol, 0.57 mL).
-
Critical Step: Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow/orange, indicating imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add NaBH(OAc)₃ (15 mmol, 3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.
-
Remove ice bath and stir at room temperature for 12 hours (overnight).
-
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Concentrate under reduced pressure.[2]
-
Note: The free base is an oil. If high purity is required, purify via flash column chromatography (SiO₂, 0–5% MeOH in DCM with 1% NH₄OH) or convert to the HCl salt by adding 4M HCl in dioxane and filtering the precipitate.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete imine formation | Ensure 30 min stir time before adding reducing agent. Add molecular sieves (4Å) if wet solvent is suspected. |
| Dialkylation | N/A for Isopropylamine | Steric bulk of isopropyl group prevents over-alkylation; this is a highly selective reaction. |
| Dark Product | Thiophene oxidation | Ensure inert atmosphere (N₂) is maintained. Thiophenes darken upon air exposure. |
Protocol II: Scaffold Diversification via Buchwald-Hartwig Coupling
Objective: Coupling the secondary amine building block with an aryl/heteroaryl halide to create a tertiary amine core (common in kinase inhibitors).
Experimental Logic
The isopropyl group provides steric hindrance. Standard nucleophilic aromatic substitution (SₙAr) often fails with electron-neutral aryl halides. Palladium-catalyzed coupling is required.[2] We utilize a Pd₂/BINAP system or Pd/RuPhos for challenging substrates.
Materials
-
Propan-2-yl(thiophen-2-ylmethyl)amine (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
BINAP (racemic) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (degassed)[2]
Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a glovebox or under strict Argon flow, charge a reaction vial with Pd₂(dba)₃ and BINAP . Add degassed Toluene (2 mL/mmol) and stir at room temperature for 10 minutes (solution turns deep orange/red).
-
-
Substrate Addition:
-
Add the Aryl Bromide (1.0 mmol), Propan-2-yl(thiophen-2-ylmethyl)amine (1.2 mmol), and NaOtBu (1.5 mmol).
-
-
Reaction:
-
Seal the vial and heat to 100°C for 12–18 hours.
-
Monitoring: Check by LC-MS. The secondary amine starting material should disappear.
-
-
Workup:
Protocol III: Late-Stage C-H Functionalization
Objective: Regioselective bromination of the thiophene C5 position. Application: This converts the "dead" end of the molecule into a handle for Suzuki-Miyaura coupling, allowing the construction of "linear" extended drug molecules.
Materials
-
Substituted Propan-2-yl(thiophen-2-ylmethyl)amine derivative[3][4][5]
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
DMF or Acetonitrile (0°C)
Methodology
-
Dissolve the thiophene substrate in DMF at 0°C.
-
Add NBS portion-wise (protect from light).
-
Stir at 0°C for 1 hour, then warm to RT.
-
Critical Insight: The amino group (even if acylated) directs electrophilic substitution to the C5 position of the thiophene (alpha to the sulfur, distal to the alkyl chain) due to the electronic richness of the ring.
-
Quench with 10% Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine.
Visualizing the Workflow
Figure 1: Strategic workflow for the synthesis and diversification of the Propan-2-yl(thiophen-2-ylmethyl)amine scaffold.
References
-
Abdel-Magid, A. F., et al. (1996).[6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
PubChem Compound Summary. "1-[(Thiophen-2-ylmethyl)amino]propan-2-ol" (Structural Analog Data). National Center for Biotechnology Information.
-
BenchChem Application Note. "General Protocol for Reductive Amination."
-
Mishra, R., et al. (2011).[8] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. molcore.com [molcore.com]
- 4. 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol | C8H13NOS | CID 4716193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine (918898-33-6) for sale [vulcanchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. derpharmachemica.com [derpharmachemica.com]
Application Notes & Protocols: Experimental Setups for the Alkylation of Thiophene with Amines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Aminated thiophene scaffolds are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2] This guide provides an in-depth exploration of key synthetic methodologies for the formation of C-N bonds on the thiophene ring. We move beyond a simple recitation of steps to explain the underlying principles and strategic considerations for each experimental choice. Detailed, field-proven protocols for classical and modern techniques—including the Gewald reaction, Buchwald-Hartwig amination, and direct C-H functionalization—are presented, offering researchers a robust toolkit for synthesizing these valuable compounds.
Introduction: The Significance of Aminothiophenes
The thiophene ring is a privileged heterocycle, and its functionalization with amino groups unlocks a vast chemical space for drug discovery and the development of advanced materials.[2] 2-Aminothiophenes, in particular, serve as crucial building blocks for a wide range of bioactive molecules, exhibiting properties that include antimicrobial, anti-inflammatory, and anticancer activities.[2] The method chosen to construct the critical C(thiophene)-N(amine) bond is paramount, dictating the overall efficiency, substrate scope, and functional group tolerance of the synthesis. This document details three primary strategic approaches: multicomponent cyclization, transition-metal-catalyzed cross-coupling of pre-functionalized thiophenes, and direct, atom-economical C-H amination.
Strategic Overview: Choosing Your Path to Amination
The selection of a synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the chemical functionalities present in the substrates.
-
Gewald Reaction: A powerful, one-pot multicomponent reaction that builds the 2-aminothiophene ring from acyclic precursors. It is ideal for creating highly functionalized 2-aminothiophenes from simple starting materials.[3][4]
-
Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed method is exceptionally versatile for coupling a wide array of amines with halothiophenes. It offers excellent control and predictability for C-N bond formation on a pre-existing thiophene core.[5][6][7]
-
Direct C-H Amination: Representing the frontier of efficiency, these methods forge the C-N bond directly from a C-H bond on the thiophene ring, bypassing the need for pre-halogenation.[8][9][10] Visible-light photocatalysis is an emerging environmentally friendly approach within this class.[8][9]
Protocol I: The Gewald Reaction for 2-Aminothiophene Synthesis
The Gewald reaction is a one-pot synthesis that condenses a ketone (or aldehyde) with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[4][11] Its enduring utility lies in its operational simplicity and the high degree of substitution achievable in a single step.
Mechanistic Rationale
The reaction proceeds through a sequence of well-understood steps. First, a Knoevenagel condensation between the carbonyl compound and the activated nitrile forms an α,β-unsaturated nitrile intermediate.[4][11] A base then facilitates the addition of sulfur to the α-carbon. The resulting intermediate undergoes a nucleophilic attack of the sulfur anion onto the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[4][11] The choice of base (often a secondary or tertiary amine like morpholine or triethylamine) is critical for catalyzing both the initial condensation and the subsequent cyclization.
Visualized Workflow: Gewald Reaction
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Visible-light-mediated C2-amination of thiophenes by using DDQ as an organophotocatalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
How to use Propan-2-yl(thiophen-2-ylmethyl)amine in antimicrobial research.
Executive Summary
The search for novel antimicrobial agents has shifted toward Fragment-Based Drug Discovery (FBDD) , utilizing small, chemically distinct building blocks to overcome multidrug-resistant (MDR) pathogens. Propan-2-yl(thiophen-2-ylmethyl)amine (CAS: N/A for specific salt, Free base analog often custom synthesized) represents a high-value secondary amine intermediate.
This guide details the application of this molecule not as a standalone drug, but as a critical lipophilic pharmacophore precursor . Its structural combination of a bioisosteric thiophene ring and a branched isopropyl group provides optimal membrane permeability and metabolic stability. This Application Note outlines the protocols for derivatizing this amine into active antimicrobial candidates, followed by standardized biological evaluation using CLSI guidelines.
Chemical Profile & Handling
Molecule Identity:
-
IUPAC Name: N-(Thiophen-2-ylmethyl)propan-2-amine[1]
-
Functional Class: Secondary Aminothiophene
-
Role: Nucleophilic building block for sulfonamide, amide, or urea synthesis.
Storage & Stability:
-
State: Typically a pale yellow oil or hygroscopic hydrochloride salt.
-
Storage: Store at -20°C under argon. The free amine is sensitive to oxidation (turning dark brown); convert to HCl salt for long-term stability.
-
Solubility: Highly soluble in DMSO, Methanol, and DCM. Limited solubility in water unless protonated.
Synthetic Application: Derivatization Protocol
To utilize Propan-2-yl(thiophen-2-ylmethyl)amine in antimicrobial research, it must be coupled with an electrophilic core (e.g., sulfonyl chloride or acyl chloride) to generate a library of Thiophene-Sulfonamides or Thiophene-Amides , which are known to exhibit potent antibacterial activity against S. aureus and E. coli [1].
Protocol A: General Sulfonylation (Synthesis of Antimicrobial Candidates)
Rationale: Sulfonamides are a proven antimicrobial class (antimetabolites). The thiophene moiety enhances lipophilicity, aiding penetration of the bacterial cell wall.
Reagents:
-
Propan-2-yl(thiophen-2-ylmethyl)amine (1.0 equiv)
-
Aryl sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) (1.1 equiv)
-
Triethylamine (Et3N) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of Propan-2-yl(thiophen-2-ylmethyl)amine in 5 mL of anhydrous DCM in a round-bottom flask under N2 atmosphere.
-
Activation: Add 2.0 mmol of Et3N. Cool the mixture to 0°C using an ice bath.
-
Addition: Dropwise add the aryl sulfonyl chloride (dissolved in 2 mL DCM) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Work-up: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Silica gel column chromatography.
Biological Evaluation Protocols
Once the library is synthesized, the compounds must be screened. The following protocols adhere to CLSI M07-A10 standards [2].
Protocol B: Determination of Minimum Inhibitory Concentration (MIC)
Rationale: The Broth Microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
96-well polypropylene microplates (round bottom).
-
Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).
-
Resazurin dye (optional, for visual readout).
Workflow:
-
Stock Preparation: Dissolve the thiophene derivative in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare an intermediate dilution in CAMHB to achieve 2x the highest testing concentration (ensure DMSO < 1% in final well).
-
Plating: Dispense 100 µL of the compound solution into column 1 of the 96-well plate. Perform 2-fold serial dilutions across the plate (Columns 1–10).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in CAMHB.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. Final volume: 200 µL. Final bacterial density: ~5 x 10^5 CFU/mL.[2][3]
-
Controls:
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 35°C ± 2°C for 16–20 hours (ambient air).
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Data Interpretation Table:
| Compound ID | R-Group | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Interpretation |
| Thio-01 | 4-Cl-Ph | 4.0 | 32.0 | Active (Gram +) |
| Thio-02 | 4-NO2-Ph | 8.0 | 64.0 | Moderate |
| Control | Ciprofloxacin | 0.5 | 0.015 | Validated |
Mechanism of Action (MoA) Investigation
Thiophene amines often act by disrupting bacterial membranes or inhibiting Histidine Kinase (HK) systems [3].
Protocol C: Membrane Integrity Assay (Propidium Iodide Uptake)
Rationale: Propidium Iodide (PI) is membrane-impermeable. If the thiophene derivative compromises the membrane, PI enters and fluoresces upon binding DNA.
-
Harvest: Centrifuge mid-log phase bacteria; wash with PBS.
-
Treatment: Incubate bacteria (10^7 CFU/mL) with the test compound at 2x MIC for 1 hour.
-
Staining: Add PI (final conc. 30 µM). Incubate 15 mins in dark.
-
Analysis: Measure fluorescence (Ex: 535 nm, Em: 617 nm) using a microplate reader.
-
Result: Increased fluorescence relative to control indicates membrane permeabilization.
Visualizing the Research Pipeline
The following diagram illustrates the logical flow from the raw amine building block to a validated antimicrobial lead, highlighting the critical decision points.
Figure 1: The iterative workflow for transforming the Propan-2-yl(thiophen-2-ylmethyl)amine scaffold into active antimicrobial agents.
References
-
Mishra, R., et al. (2018).[4] "Thiophene Scaffold as Prospective Antimicrobial Agent: A Review." Journal of Heterocyclic Chemistry.
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[2] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.
-
Rossowr, S., et al. (2016). "The Rational Design, Synthesis, and Antimicrobial Properties of Thiophene Derivatives That Inhibit Bacterial Histidine Kinases." Journal of Medicinal Chemistry.
Sources
Industrial scale-up of Propan-2-yl(thiophen-2-ylmethyl)amine synthesis
An Application Note and Protocol for the Industrial Scale-Up of Propan-2-yl(thiophen-2-ylmethyl)amine Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the industrial-scale synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine, a key intermediate in pharmaceutical and specialty chemical manufacturing. The described process is centered around a robust and efficient reductive amination pathway, optimized for safety, scalability, and high-yield production. This note details the reaction mechanism, process optimization parameters, a step-by-step large-scale protocol, purification techniques, and critical safety considerations. It is intended for researchers, chemical engineers, and drug development professionals involved in process scale-up.
Introduction and Strategic Overview
Propan-2-yl(thiophen-2-ylmethyl)amine is a secondary amine containing a thiophene moiety, a common structural motif in medicinal chemistry.[1][2] The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining yield and purity, ensuring process safety, managing costs, and minimizing environmental impact.
The most effective and widely adopted strategy for synthesizing this class of compounds is reductive amination .[3] This method involves the reaction of a carbonyl compound (thiophene-2-carboxaldehyde) with an amine (isopropylamine) to form an imine intermediate, which is subsequently reduced to the target secondary amine. This approach is favored for industrial applications due to its high atom economy, convergent nature, and the relatively low cost of starting materials.
This guide focuses on a one-pot catalytic hydrogenation process, which is often preferred for large-scale operations over methods using stoichiometric borohydride reagents due to lower cost, reduced waste streams, and simpler product work-up.
Caption: Overall workflow for the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine.
Reaction Mechanism and Rationale
The reductive amination proceeds in two primary stages within a single reaction vessel:
-
Imine Formation: Thiophene-2-carboxaldehyde reacts with isopropylamine in a reversible nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to yield a Schiff base, or imine. The removal or sequestration of the water formed can drive the equilibrium toward the imine, although in many industrial settings, the subsequent reduction step is fast enough to pull the reaction to completion.
-
Imine Reduction: The C=N double bond of the imine is catalytically hydrogenated to the corresponding C-N single bond of the final amine product. This step is irreversible and ensures a high conversion of the starting materials.
Caption: The two-stage mechanism of reductive amination via catalytic hydrogenation.
Process Optimization for Industrial Scale-Up
Transitioning from the lab bench to a multi-hundred-liter reactor requires careful optimization of several critical parameters. The choices below are justified by a focus on safety, efficiency, and economics.
| Parameter | Laboratory Scale (Typical) | Industrial Scale (Optimized) | Rationale for Scale-Up Choice |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | 1.2 - 2.0 equivalents | A moderate excess of the volatile and inexpensive isopropylamine ensures complete conversion of the more valuable aldehyde and compensates for any potential losses in a large-scale system. |
| Solvent | Dichloromethane (DCM), Methanol | Methanol, Ethanol, or Isopropanol | Alcohols are effective solvents for all components, are relatively inexpensive, and are preferable to chlorinated solvents from an environmental and regulatory perspective. Methanol is often chosen for its excellent solvating properties and ease of removal. |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | H₂ gas with a heterogeneous catalyst (e.g., 5% Pd/C) | Catalytic hydrogenation offers significant advantages at scale: high atom economy, no complex waste streams from boron reagents, lower cost, and a catalyst that can be filtered and potentially recycled.[4] |
| Catalyst Loading | 5-10 mol% | 0.5 - 2.0 wt% (of aldehyde) | Catalyst loading is minimized to reduce cost and simplify removal. Heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly efficient and can be easily removed by filtration. |
| H₂ Pressure | 1 atm (balloon) | 50 - 150 psig (3.4 - 10.3 bar) | Elevated pressure increases the concentration of dissolved hydrogen, significantly accelerating the reaction rate and improving reactor throughput. |
| Temperature | 20 - 25 °C | 30 - 50 °C | A moderate increase in temperature enhances the rates of both imine formation and hydrogenation. Careful temperature control is crucial to prevent side reactions and manage the reaction exotherm.[5] |
| Process Monitoring | TLC, ¹H NMR | GC (Gas Chromatography), HPLC (High-Performance Liquid Chromatography) | GC and HPLC provide quantitative, real-time data on the consumption of starting materials and the formation of the product, allowing for precise determination of reaction completion. |
Detailed Industrial Protocol (100 kg Scale)
This protocol assumes the use of a 1500 L glass-lined or stainless steel hydrogenation reactor equipped with appropriate safety features.
4.1. Reactor Preparation and Safety
-
Ensure the reactor is clean, dry, and has passed all pressure-holding and safety checks.
-
Inert the reactor by purging with nitrogen gas (N₂) three times to displace all oxygen. Maintain a positive N₂ pressure.
4.2. Reagent Charging
-
Charge the reactor with Methanol (400 L) .
-
Charge Thiophene-2-carboxaldehyde (100 kg, ~892 moles) to the reactor.
-
Begin agitation at a moderate speed (e.g., 100-120 RPM).
-
Cool the reactor contents to 10-15 °C.
-
Slowly charge Isopropylamine (70 kg, ~1184 moles, 1.33 equiv.) subsurface over 30-45 minutes. A mild exotherm will be observed; maintain the temperature below 25 °C.
-
Allow the mixture to agitate at 20-25 °C for 1 hour to facilitate imine formation.
4.3. Catalytic Hydrogenation
-
In a separate, inerted vessel, prepare a slurry of 5% Palladium on Carbon (50% wet, 2.0 kg) in Methanol (20 L) .
-
Carefully transfer the catalyst slurry into the reactor.
-
Seal the reactor and perform three pressure cycles of N₂ followed by H₂ to ensure an inert atmosphere.
-
Pressurize the reactor with Hydrogen (H₂) gas to 100 psig (6.9 bar) .
-
Warm the reactor to 40-45 °C . The reaction is exothermic; use cooling coils to maintain the temperature within this range.
-
Monitor the reaction by observing hydrogen uptake and periodic sampling for GC analysis. The reaction is typically complete in 6-12 hours.
4.4. Work-Up and Catalyst Removal
-
Once the reaction is complete (GC analysis shows <1% remaining aldehyde), cool the reactor to 20 °C.
-
Vent the excess hydrogen pressure and purge the reactor three times with N₂. This is a critical safety step.
-
CRITICAL: The Pd/C catalyst is pyrophoric and must not be exposed to air.[4] Filter the reaction mixture through a pre-wetted pad of Celite® or a similar filter aid under a nitrogen atmosphere.
-
Wash the filter cake with Methanol (2 x 50 L) to recover all product.
-
Transfer the combined filtrate to a separate, clean reactor.
4.5. Solvent Removal
-
Concentrate the filtrate under vacuum (50-100 mbar) at a temperature not exceeding 50 °C to remove the methanol and any excess isopropylamine.
-
The result is the crude Propan-2-yl(thiophen-2-ylmethyl)amine as an oil.
Industrial-Scale Purification
Column chromatography is not feasible for industrial quantities.[6] The primary method for purifying a liquid amine of this nature is fractional vacuum distillation.
Protocol: Fractional Vacuum Distillation
-
Equip a distillation vessel with a fractionating column (e.g., packed with structured packing or Raschig rings), a condenser, and fraction-collecting receivers.
-
Charge the crude amine oil to the distillation vessel.
-
Apply vacuum gradually to a pressure of 1-5 mbar.
-
Slowly heat the vessel. Collect a forerun fraction containing any residual solvent and low-boiling impurities.
-
Increase the temperature and collect the main product fraction at its boiling point under the applied vacuum.
-
Monitor the purity of the fractions by GC. Combine fractions meeting the quality specification (e.g., >98.5% purity).
-
Leave a small amount of high-boiling residue in the distillation pot to avoid charring and decomposition.
An alternative high-purity method involves forming a salt (e.g., hydrochloride), recrystallizing it, and then liberating the free base with a caustic solution.[7][8] This is particularly effective for removing polar or closely-boiling impurities.
Safety and Environmental Health & Safety (EHS) Considerations
A thorough process hazard analysis (PHA) is mandatory before any scale-up operation.[5]
-
Chemical Hazards:
-
Amines: Isopropylamine is volatile, flammable, and corrosive. Handle in a well-ventilated area and use appropriate PPE, including respiratory protection.[9][10]
-
Solvents: Methanol is flammable and toxic.
-
Catalyst: Pd/C is a heavy metal and is highly pyrophoric after use. It must be handled wet and under an inert atmosphere.[11]
-
-
Process Hazards:
-
Hydrogenation: The use of flammable hydrogen gas under high pressure poses a significant explosion risk. The reactor must be located in a blast-proof bay with appropriate venting and gas detection systems.
-
Exotherms: The reaction is exothermic. A failure in the cooling system could lead to a runaway reaction, causing a dangerous increase in temperature and pressure.
-
Static Discharge: Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.
-
-
Personal Protective Equipment (PPE):
-
Waste Management:
-
Spent catalyst must be passivated or sent to a specialized refiner for palladium recovery.
-
Aqueous and organic solvent waste streams must be collected and disposed of in accordance with local environmental regulations.[12] The use of catalytic hydrogenation significantly reduces the volume of hazardous waste compared to stoichiometric reagents.
-
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). DIPLOMATA COMERCIAL.
- What are the Health and Safety Guidelines for Using Amines? (n.d.). DIPLOMATA COMERCIAL.
- A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (2014). American Chemical Society.
- Purification of secondary alkyl amines. (1975). Google Patents.
- Trichloroacetic acid fueled practical amine purifications. (2022). PMC.
- Environmental Regulations Driving Innovation in Amine Catalysts for PU Production. (n.d.). SpecialChem.
- Chemical Process Safety | Techniques & Equipment. (n.d.). Mettler Toledo.
- N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine. (n.d.). Mol-Instincts.
- Separation and purification of secondary alkyl primary amines. (1969). Google Patents.
- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
- Application Note – Reductive Amination. (n.d.). Synple Chem.
- Large-scale reductive amination and synthesis applications. (2022). ResearchGate.
- Heterocyclic compounds and uses thereof. (n.d.). PubChem.
Sources
- 1. N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine (918898-33-6) for sale [vulcanchem.com]
- 2. Heterocyclic compounds and uses thereof - Patent US-10253047-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. Environmental Regulations Driving Innovation in Amine Catalysts for PU Production – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
Application Note: High-Efficiency Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine Analogues for SAR Profiling
Abstract & Strategic Overview
This guide details the synthesis, purification, and library generation of Propan-2-yl(thiophen-2-ylmethyl)amine and its structural analogues. This scaffold represents a critical bioisostere of N-isopropylbenzylamine, frequently utilized in Structure-Activity Relationship (SAR) studies targeting sigma receptors, monoamine transporters, and NMDA receptor subsets.
The thiophene moiety serves as a classic bioisostere for the phenyl ring, offering similar lipophilicity and steric volume but distinct electronic properties (electron-rich, aromatic) and metabolic profiles.
Synthetic Strategy: Reductive Amination
While alkylation of amines with thiophene-2-ylmethyl halides is possible, it is prone to over-alkylation (formation of tertiary amines). The Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) is the superior method for SAR library generation due to:
-
Selectivity: STAB reduces the intermediate imine faster than the aldehyde, minimizing side reactions.
-
Mild Conditions: Compatible with functional groups (halogens, esters, nitriles) often required in SAR analogues.
-
One-Pot Protocol: Eliminates the need to isolate moisture-sensitive imines.
Reaction Mechanism & Workflow
The synthesis proceeds via the condensation of a thiophene-2-carboxaldehyde derivative with a primary amine (e.g., isopropylamine) to form an imine (Schiff base), which is selectively reduced in situ.
Figure 1: Mechanistic pathway for the STAB-mediated reductive amination. The kinetic preference of STAB for the imine over the aldehyde ensures high selectivity.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Thiophene-2-carboxaldehyde | 1.0 | Substrate | Core scaffold source.[1] |
| Isopropylamine | 1.1 - 1.2 | Reactant | Use slight excess to drive imine formation. Volatile. |
| STAB (NaBH(OAc)3) | 1.4 - 1.5 | Reducing Agent | Moisture sensitive; handle quickly. |
| Acetic Acid (AcOH) | 0.0 - 1.0 | Catalyst | Optional. Accelerates imine formation if reaction is sluggish. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.1 - 0.2 M | Preferred over DCM for slightly higher boiling point and solubility. |
Step-by-Step Synthesis (Standard Scale: 1.0 mmol)
-
Imine Formation:
-
In a dry reaction vial equipped with a stir bar, dissolve Thiophene-2-carboxaldehyde (1.0 mmol) in anhydrous DCE (5 mL).
-
Add Isopropylamine (1.1 mmol).
-
Expert Note: If the aldehyde is electron-rich (e.g., contains methoxy groups), imine formation may be slow. Add Acetic Acid (1.0 mmol) to catalyze.
-
Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen (
).
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 12–16 hours (Overnight).
-
Validation: Monitor by TLC (System: 10% MeOH in DCM). Look for disappearance of the aldehyde spot.
-
-
Quench & Workup:
-
Quench the reaction by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose borate complexes. -
Extract with DCM (3 x 10 mL).
-
Combine organic layers and dry over anhydrous
or . -
Filter and concentrate under reduced pressure.
-
Purification Strategy: The "Self-Validating" Acid-Base Extraction
For SAR libraries, column chromatography is a bottleneck. The physicochemical properties of the secondary amine allow for a robust Acid-Base extraction protocol that yields >95% purity without chromatography.
Figure 2: Acid-Base extraction workflow. This method exploits the basicity of the product to separate it from non-basic impurities, acting as a chemical filter.
SAR Library Design & Analogues
To explore the Structure-Activity Relationship, the following variations are recommended. The protocol above remains constant; only the starting materials change.
Thiophene Ring Electronics (R1)
Modulating the electron density of the thiophene ring affects metabolic stability (oxidation of sulfur) and pi-pi stacking interactions.
| Analogue Code | Reactant (Aldehyde) | R1 Substituent | SAR Purpose |
| T-01 (Parent) | Thiophene-2-carbaldehyde | -H | Baseline activity. |
| T-02 | 5-Chlorothiophene-2-carbaldehyde | 5-Cl | Blocks metabolic oxidation at C5; increases lipophilicity. |
| T-03 | 3-Methylthiophene-2-carbaldehyde | 3-Me | Steric clash probe; twists the ring relative to the linker. |
| T-04 | 5-Nitrothiophene-2-carbaldehyde | 5-NO2 | Strong electron-withdrawing; reduces basicity of the amine via inductive effect. |
Amine Head Group (R2)
Changing the steric bulk of the amine affects receptor binding pocket fit.
| Analogue Code | Reactant (Amine) | R2 Group | SAR Purpose |
| A-01 (Parent) | Isopropylamine | Isopropyl | Baseline steric bulk. |
| A-02 | Cyclopropylamine | Cyclopropyl | Rigid, smaller, different pKa. |
| A-03 | tert-Butylamine | tert-Butyl | Maximum steric bulk; prevents metabolism at the alpha-carbon. |
| A-04 | 2,2,2-Trifluoroethylamine | Reduces amine basicity significantly (pKa ~5.7); explores H-bond donor capability. |
References & Authority
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][6]J. Org.[2][4][6] Chem. 1996, 61, 3849–3862.[2][4][6]
-
Source:
-
Context: The foundational text for the STAB protocol, establishing it as the standard for minimizing over-alkylation.
-
-
Berger, R. ; Acid-Base Extraction: A Powerful Tool for Purification.Chemistry LibreTexts .
-
Source:
-
Context: Validates the purification logic used in Section 4.
-
-
Wermuth, C. G. Molecular Variations Based on Isosteric Replacements. In The Practice of Medicinal Chemistry; Academic Press, 2008.
-
Context: Establishes Thiophene as a bioisostere for Phenyl rings in drug design.
-
-
Common Organic Chemistry. Reductive Amination Conditions and Reagents.
-
Source:
-
Context: Practical guide for solvent and stoichiometry selection (DCE vs THF).
-
Sources
- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propan-2-yl(thiophen-2-ylmethyl)amine Synthesis
Ticket Status: OPEN Subject: Yield Optimization & Troubleshooting for Reductive Amination of Thiophene-2-carboxaldehyde Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Gold Standard" Protocol
You are likely experiencing low yields due to one of three factors: Imine instability , Inefficient reduction , or Work-up losses (pH mismanagement).
For the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine (also known as N-isopropyl-1-(thiophen-2-yl)methanamine), the industry-standard approach is Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB) .
Why STAB? (The Mechanistic Advantage)
Unlike Sodium Borohydride (
Part 1: The Standard Operating Procedure (SOP)
Objective: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine via STAB-mediated reductive amination.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| Thiophene-2-carboxaldehyde | Substrate | 1.0 | Electrophile. |
| Isopropylamine | Amine Source | 1.2 - 1.5 | Volatile (bp 33°C). Use excess. |
| STAB ( | Reducing Agent | 1.4 - 1.6 | Moisture sensitive. |
| Acetic Acid (AcOH) | Catalyst | 1.0 | Promotes iminium formation. |
| DCE (1,2-Dichloroethane) | Solvent | - | Preferred.[2][3] DCM or THF are alternatives.[1][4][5] |
Step-by-Step Protocol
-
Imine Formation (In Situ):
-
Dissolve Thiophene-2-carboxaldehyde (1.0 eq) in DCE (0.2 M concentration).
-
Add Isopropylamine (1.2–1.5 eq).
-
Add Acetic Acid (1.0 eq).
-
Critical Step: Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen. This ensures the equilibrium shifts toward the imine/iminium species.
-
-
Reduction:
-
Add STAB (1.4 eq) in one portion.
-
Stir at RT for 12–24 hours. Monitor via TLC or LCMS.
-
-
Quench & Work-up (The Yield Killer):
-
Quench with saturated aqueous
(Caution: evolution). -
Phase Separation: Extract with DCM (
). -
Drying: Dry organic phase over
.
-
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Chemistry[1][3][6][7][8][9][10][11][12][13]
Q: My reaction mixture turned into a black tar. What happened? A: You likely polymerized the thiophene ring.
-
Diagnosis: Thiophene is electron-rich and sensitive to strong mineral acids (HCl,
), which induce polymerization. -
Fix: Use Acetic Acid only. If you used HCl to generate the amine from a salt, ensure you neutralize it completely before adding the aldehyde.
Q: I see a lot of benzyl alcohol (reduced aldehyde) side-product. A: The reducing agent attacked the aldehyde before the imine formed.
-
Diagnosis: This happens if STAB is added too quickly or if the amine is old/wet.
-
Fix:
-
Allow the Pre-mix period (30–60 mins) for imine formation before adding STAB.
-
Ensure your Isopropylamine is dry. Water hydrolyzes the imine back to the aldehyde.
-
Q: Can I use Catalytic Hydrogenation (
-
Reasoning: Thiophene sulfur has a high affinity for transition metals. It will coordinate with the Palladium surface, effectively poisoning the catalyst . You will observe zero conversion or require massive catalyst loading, which is uneconomical.
Category B: Isolation & Purification[11][13][14]
Q: The reaction looked good on LCMS, but I recovered almost nothing after extraction. A: You lost your product to the aqueous layer due to pH issues.
-
The Science: Secondary amines are basic. If the aqueous layer is neutral or acidic (pH < 9), the amine exists as a protonated salt (
), which is water-soluble. -
The Fix (The pH Swing):
-
Acid Wash (Optional): Extract the organic reaction mixture with 1M HCl. The product moves to the aqueous phase; non-basic impurities stay in the organic phase. Discard organic phase.
-
Basify: Treat the aqueous phase with 2M NaOH until pH > 12 . The amine is now a free base (neutral).
-
Extract: Extract the now-cloudy aqueous phase with DCM or Ether. Your product will be in the organic layer.
-
Part 3: Visualization & Logic Flows
Figure 1: Reaction Pathway & Mechanism
Caption: The reductive amination pathway using STAB. Note the critical Iminium Ion intermediate which is reduced faster than the aldehyde.
Figure 2: Troubleshooting Logic Tree
Caption: Diagnostic flowchart for isolating the cause of low yields in thiophene reductive aminations.
Part 4: Data Comparison of Reducing Agents
| Feature | STAB (Recommended) | Sodium Borohydride ( | Sodium Cyanoborohydride ( |
| Selectivity | High (Reduces Imine > Aldehyde) | Low (Reduces Aldehyde | High |
| Protocol | One-Pot | Two-Step (Must isolate imine) | One-Pot |
| Toxicity | Low (Borate salts) | Low | High (Generates HCN) |
| Solvent | DCE, DCM, THF | Methanol, Ethanol | Methanol |
| Acid Tolerance | Good (Stable in AcOH) | Decomposes in Acid | Stable at pH 3-4 |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][5][8][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][8][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] [Link]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The cyanohydridoborate anion as a selective reducing agent.[8][7] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Propan-2-yl(thiophen-2-ylmethyl)amine
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and purification protocols for crude Propan-2-yl(thiophen-2-ylmethyl)amine. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt these methodologies to your specific experimental context.
Introduction: Understanding the Purification Challenge
Propan-2-yl(thiophen-2-ylmethyl)amine presents a unique set of purification challenges stemming from its dual chemical nature. As a secondary amine, it is basic and prone to strong interactions with standard purification media.[1][2] The presence of the electron-rich thiophene ring, while integral to its function, can also introduce susceptibility to certain acidic conditions and contribute to specific impurity profiles.[3][4]
This guide is structured to address these challenges proactively, beginning with a critical pre-purification work-up, followed by a decision-making framework for selecting the primary purification technique, and concluding with detailed troubleshooting guides and validated protocols.
Section 1: Pre-Purification Strategy: The Foundational Acid-Base Work-up
Before attempting chromatography or distillation, a liquid-liquid acid-base extraction is the most effective method to achieve a significant initial purification. This process leverages the basicity of the amine to separate it from non-basic starting materials and byproducts.
Q: Why is my crude reaction mixture a complex mess? How can I simplify it before the main purification step?
A: Your crude product likely contains unreacted starting materials (e.g., thiophene-2-carbaldehyde, isopropylamine), reducing agents, and other non-basic organic byproducts. An acid-base extraction will isolate your desired amine.
Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). The basic amine will be protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[5] Non-basic impurities will remain in the organic layer.
-
Repeat the acid wash 2-3 times to ensure complete extraction of the amine. Combine all acidic aqueous layers.
-
Discard the organic layer containing the neutral/acidic impurities.
-
In a flask cooled by an ice bath, slowly add a strong base (e.g., 6M NaOH) to the combined aqueous layers with vigorous stirring until the pH is >12. This deprotonates the ammonium salt, regenerating the free amine, which will often appear as a cloudy precipitate or an oil.[6]
-
Extract the free amine back into a fresh portion of organic solvent (e.g., dichloromethane) 3-4 times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, Propan-2-yl(thiophen-2-ylmethyl)amine.
Section 2: Choosing Your Primary Purification Technique
The optimal purification strategy depends on the scale of your reaction, the physical state of your crude product, and the nature of the remaining impurities. The following decision tree provides a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a purification method.
Section 3: Troubleshooting Guide
Column Chromatography Issues
Q: My amine is streaking badly on the silica gel column, giving poor separation. Why is this happening and how do I fix it?
-
Probable Cause: Silica gel is acidic due to the presence of surface silanol groups (Si-OH). Your basic amine is undergoing a strong acid-base interaction, causing it to adhere too strongly to the stationary phase and elute slowly and broadly (tailing).[1][7] This can also lead to irreversible adsorption or decomposition.[3]
-
Recommended Solutions:
-
Deactivate the Silica: Add a basic modifier to your eluent system. A mobile phase containing 0.5-2% triethylamine (TEA) is highly effective.[8] The TEA will preferentially interact with the acidic silanol sites, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase.
-
Q: I'm losing a significant amount of my compound on the column. Where is it going?
-
Probable Cause: Your compound may be irreversibly binding to the acidic sites on the silica gel, or it could be decomposing. Thiophene derivatives can sometimes be sensitive to prolonged contact with acidic media.[3]
-
Recommended Solutions:
-
Use Deactivated Silica: As above, pre-treating your silica and using an eluent containing triethylamine is the first line of defense.[8]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Do not let the loaded column sit for an extended period before eluting.
-
Recrystallization Issues
Q: My purified amine is an oil and won't crystallize. How can I use recrystallization for purification?
-
Probable Cause: Many free amines, especially secondary amines, have low melting points or exist as oils at room temperature, making direct crystallization difficult or impossible.[10]
-
Recommended Solution: Convert the amine to a crystalline salt. Amine salts, such as hydrochlorides or oxalates, have higher melting points and are often highly crystalline.[11] You can achieve this by dissolving your crude amine oil in a solvent like diethyl ether or isopropanol and adding a solution of HCl in ether or a solution of oxalic acid in isopropanol. The resulting solid salt can then be purified by recrystallization. The pure free base can be regenerated by dissolving the salt in water and basifying as described in the acid-base work-up.[6]
Q: I've formed the amine salt, but it "oils out" of solution instead of forming crystals. What should I do?
-
Probable Cause: The solution is likely too supersaturated, or the cooling process is too rapid.[3] This can also be caused by the presence of impurities that inhibit crystal lattice formation.
-
Recommended Solutions:
-
Adjust Saturation: Re-heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent until the solution is clear, then allow it to cool very slowly.
-
Use a Two-Solvent System: Dissolve the oily salt in a minimum amount of a "good" solvent (e.g., ethanol, methanol). Then, add a "poor" solvent (e.g., diethyl ether, hexanes) dropwise until persistent turbidity is observed. Allow the solution to stand undisturbed to promote slow crystal growth.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Section 4: Detailed Experimental Protocols
Protocol 1: Column Chromatography on Triethylamine-Deactivated Silica Gel
-
Prepare the Slurry: In a fume hood, slurry silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to constitute 1% of the total volume and stir for 15 minutes.
-
Pack the Column: Pack the column with the prepared slurry.
-
Prepare the Eluent: Prepare your mobile phase solvents, ensuring that 1% (v/v) triethylamine is added to each mixture you plan to use (both the starting eluent and the more polar eluent for a gradient).[8]
-
Load the Sample: Dissolve your crude amine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin elution with the low-polarity solvent system, collecting fractions. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Analyze and Combine: Analyze the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note: To remove residual triethylamine, the residue can be dissolved in dichloromethane, washed with water, dried, and re-concentrated.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amine (1.0 eq) in anhydrous diethyl ether (approx. 10 mL per gram of amine). With stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.
-
Isolate the Crude Salt: Collect the precipitated solid by vacuum filtration and wash the filter cake with fresh diethyl ether.[6]
-
Recrystallization: Select an appropriate solvent system (e.g., ethanol/diethyl ether, isopropanol). Dissolve the crude salt in the minimum amount of the hot "good" solvent (ethanol or isopropanol).
-
Induce Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals are slow to form, add the "poor" solvent (diethyl ether) dropwise.
-
Isolate Pure Salt: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
(Optional) Regenerate Free Base: Dissolve the purified salt in water, basify with NaOH to pH >12, and extract the pure amine with an organic solvent as detailed in the initial work-up procedure.
Section 5: Data and Properties
| Parameter | Value / Method | Rationale & Notes |
| Molecular Formula | C₁₁H₁₇NS | - |
| Molecular Weight | 195.33 g/mol | - |
| Primary Purification | Flash Column Chromatography | Best for small-scale (<5g) and for separating impurities with different polarities. |
| Chromatography Media | Silica Gel (deactivated with 1% TEA) | The TEA neutralizes acidic sites, preventing tailing and product loss.[8] |
| Typical Eluent System | Hexane / Ethyl Acetate Gradient | A non-polar/polar solvent system is standard for normal-phase chromatography. |
| Alternative Purification | Recrystallization as HCl salt | Excellent for achieving very high purity, especially if the compound is an oil.[10] |
| Salt Recrystallization Solvents | Isopropanol / Diethyl Ether | A common polar/non-polar pair for recrystallizing amine salts. |
| Large-Scale Method | Fractional Vacuum Distillation | Most economical for larger quantities (>5g), provided impurities have different boiling points.[12] |
Section 6: Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect after the initial work-up? A: The most likely impurities are structurally similar byproducts from the synthesis, such as over-alkylated tertiary amines or isomers. If the starting aldehyde contained impurities, those corresponding amine products may also be present.
Q: Can I use basic alumina instead of TEA-modified silica for chromatography? A: Yes, basic alumina is a viable alternative.[7] However, be aware that its separation characteristics (selectivity) can be different from silica. A new TLC analysis on alumina plates should be performed to develop an appropriate solvent system.
Q: How do I completely remove triethylamine from my final product after chromatography? A: After evaporation, dissolve the product in a solvent like dichloromethane or ether, wash it several times with water, then with brine. The triethylamine hydrochloride salt that may form is water-soluble. Dry the organic layer and evaporate the solvent. For trace amounts, co-evaporation with toluene under reduced pressure can be effective.
Q: My final, purified amine is a pale yellow oil. Is this acceptable? A: Amines and thiophene-containing compounds can sometimes develop a slight color upon standing due to minor oxidation or trace impurities.[11] If NMR and other analytical data confirm high purity, a pale yellow color is often acceptable. If color is a concern, filtration through a small plug of activated carbon may help, but be mindful of potential product loss on the carbon.
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- ResearchGate. (2021, January 19). How to recrystallize amine compound and it is not soluble in common organic solvents.
- University of Alberta. (n.d.). Isolation (Recovery).
- University of Rochester. (n.d.). Workup: Amines.
- Google Patents. (n.d.). US3217040A - Process for the preparation of alkylated aromatic amines.
- Sciencemadness.org. (2009, July 25). Forming oxalate salts of amines.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of Sheffield. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
- Google Patents. (n.d.). US2745843A - Process for the purification of thiophene.
- ACS Publications. (2024, September 10). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
- CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities.
- CymitQuimica. (n.d.). CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.
Sources
- 1. biotage.com [biotage.com]
- 2. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Workup [chem.rochester.edu]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. biotage.com [biotage.com]
- 8. rsc.org [rsc.org]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. US3217040A - Process for the preparation of alkylated aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Optimizing N-Alkylation of Thiophenemethylamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the N-alkylation of thiophenemethylamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Thiophene and its derivatives are privileged pharmacophores in medicinal chemistry, appearing in numerous FDA-approved drugs for a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3][4][5] The N-alkylation of thiophenemethylamine is a critical transformation for generating compound libraries and synthesizing active pharmaceutical ingredients (APIs).
This document provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and selecting the appropriate synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing N-alkylation on a primary amine like thiophenemethylamine?
A1: The most significant challenge is controlling the degree of alkylation. The direct alkylation of a primary amine with an alkyl halide often leads to a mixture of products. The mono-alkylated secondary amine product is typically more nucleophilic than the starting primary amine, causing it to react further with the alkylating agent.[6] This "runaway" reaction can produce significant amounts of the tertiary amine and even the quaternary ammonium salt, leading to low yields of the desired product and complex purification challenges.[6][7]
Q2: What are the main synthetic strategies for N-alkylating thiophenemethylamine, and how do I choose between them?
A2: There are two primary strategies:
-
Direct Alkylation with Electrophiles (e.g., Alkyl Halides): This is a classic SN2 reaction where the amine's lone pair attacks the alkyl halide.[8] It is straightforward but prone to the over-alkylation issue mentioned above. This method is generally preferred when the goal is to synthesize a tertiary amine or a quaternary ammonium salt by using an excess of the alkylating agent.[6]
-
Reductive Amination: This is a two-step, often one-pot, procedure where the amine first reacts with an aldehyde or ketone to form an imine intermediate, which is then reduced to the target amine.[9] This method is far superior for achieving selective mono-alkylation and is widely used in medicinal chemistry to avoid the formation of byproducts.[6][9][10]
The choice depends on your target molecule. For selective synthesis of a secondary amine, reductive amination is the recommended approach. For tertiary or quaternary amines, direct alkylation is more efficient.
Q3: How do I select an appropriate base for direct N-alkylation?
A3: The base is critical for neutralizing the acidic byproduct (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate and deactivate the starting amine.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, effective choices. They are generally insoluble in many organic solvents, creating a heterogeneous reaction mixture, but are strong enough for most primary amine alkylations.[11][12]
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. They are soluble in organic solvents, creating a homogeneous reaction, but can sometimes complicate purification.
-
Strong Bases: For less nucleophilic amines or challenging alkylations, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, though they require anhydrous conditions and careful handling.[11][13]
Q4: What is the role of the solvent in N-alkylation reactions?
A4: The solvent choice is crucial and impacts reaction rate and selectivity.
-
Polar Aprotic Solvents: Acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for SN2 reactions.[11][14] They effectively solvate the cation of the base while leaving the nucleophilic amine relatively free to react, often accelerating the reaction rate.
-
Ethereal Solvents: Tetrahydrofuran (THF) is another common choice, though it is less polar.
-
Solvent and Selectivity: In some complex heterocyclic systems, the solvent can dramatically influence which nitrogen atom is alkylated (regioselectivity) by affecting the aggregation state of the reactants.[15] While thiophenemethylamine has only one nitrogen, solvent choice can still impact reaction efficiency and side-product formation.
Troubleshooting Guide
Problem: My reaction is very slow or shows no conversion to the product.
Answer: This common issue can be traced to several factors. Systematically evaluate the following:
-
Reagent Reactivity:
-
Alkylating Agent: The leaving group's ability is paramount. The general reactivity trend is R-I > R-Br > R-Cl > R-OTs.[11] If you are using an alkyl chloride or bromide with low conversion, consider switching to the corresponding iodide. Alternatively, adding a catalytic amount of sodium or potassium iodide (NaI or KI) can generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[12][14]
-
Base Strength & Solubility: The base may be too weak or may not be soluble enough in your chosen solvent to be effective.[12][14] If using K₂CO₃ in a solvent like acetone where it is poorly soluble, the reaction can be slow.[12] Consider switching to a more soluble base like Cs₂CO₃ or a different solvent like DMF or ACN.[11]
-
-
Reaction Temperature: Many N-alkylation reactions require heating to overcome the activation energy.[11][14] If running at room temperature, try increasing the temperature to 40-80 °C and monitor the progress by TLC or LC-MS.
-
Steric Hindrance: If either your thiophenemethylamine derivative or the alkylating agent is sterically bulky, the SN2 reaction will be significantly slower. In such cases, more forcing conditions (higher temperature, longer reaction time) or switching to an alternative synthetic route might be necessary.[14]
Problem: My TLC/LC-MS shows a complex mixture of products, and I can't isolate my desired mono-alkylated amine.
Answer: This is the classic sign of over-alkylation.[6][11] The secondary amine product is reacting faster than your starting material.
-
Adjust Stoichiometry: The simplest solution is to use a large excess of the starting amine (thiophenemethylamine) relative to the alkylating agent (e.g., 3 to 5 equivalents of amine to 1 equivalent of alkyl halide). This increases the probability that the alkyl halide will react with the more abundant primary amine rather than the newly formed secondary amine. The downside is the need to remove a large amount of unreacted starting material during purification.
-
Control Reagent Addition: Add the alkylating agent slowly (e.g., via a syringe pump) to the reaction mixture. This keeps the concentration of the alkylating agent low at all times, favoring reaction with the primary amine.
-
Switch to Reductive Amination: This is the most robust solution for preventing polyalkylation.[6][10] By converting the electrophile into an imine intermediate first, the reaction becomes highly selective for the formation of the mono-alkylated product.
Problem: My reductive amination reaction is not working.
Answer: Low yields in reductive amination usually point to one of two steps:
-
Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound is a reversible equilibrium. To drive it forward, water, the byproduct, must be removed. This can be achieved by:
-
Using a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[10]
-
Using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus), although this is less common for small-scale lab synthesis.
-
The reaction is often catalyzed by a small amount of acid, but for primary amines, this is often not necessary.
-
-
Inactive or Unsuitable Reducing Agent: The choice of reducing agent is critical.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): An excellent choice for one-pot reactions. It is mild and selectively reduces the imine in the presence of the aldehyde.
-
Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and should be handled with care. It is most effective at a slightly acidic pH (pH 5-6).
-
Sodium borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde/ketone. If using NaBH₄, it is best to form the imine first, then add the reducing agent in a stepwise fashion.[16]
-
Visualized Workflows and Mechanisms
Comparative Data Summary
Table 1: Comparison of Primary N-Alkylation Strategies
| Feature | Direct Alkylation (with Alkyl Halide) | Reductive Amination |
| Primary Use Case | Synthesis of tertiary or quaternary amines; simple mono-alkylations where over-alkylation is not a major issue. | Selective synthesis of mono-alkylated secondary amines. |
| Key Reagents | Thiophenemethylamine, Alkyl Halide, Base. | Thiophenemethylamine, Aldehyde/Ketone, Reducing Agent. |
| Selectivity | Low to moderate; prone to over-alkylation.[6] | High to excellent for mono-alkylation.[9] |
| Common Solvents | DMF, ACN, THF, DMSO.[11] | DCM, DCE, MeOH, THF.[10] |
| Pros | Simple setup; uses readily available alkyl halides. | High selectivity; avoids quaternary salt formation; mild conditions. |
| Cons | Risk of polyalkylation; purification can be difficult.[6][12] | Requires an aldehyde/ketone precursor; may require anhydrous conditions. |
Table 2: Common Reagents for Direct N-Alkylation
| Reagent Type | Examples | Key Considerations |
| Alkylating Agent | Methyl iodide, Benzyl bromide, Ethyl bromoacetate | Reactivity: I > Br > Cl. Iodides are most reactive but may be less stable.[11] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA, NaH | Choice depends on amine reactivity and required conditions. Cs₂CO₃ is more soluble and often more effective than K₂CO₃. NaH requires anhydrous solvent.[11][14] |
| Solvent | DMF, ACN, DMSO | Polar aprotic solvents generally give the best results by accelerating the SN2 rate.[11] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Bromide
This protocol aims for mono-alkylation but may require optimization to minimize side products.
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add thiophenemethylamine (1.0 eq).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent (e.g., acetonitrile, ~0.1 M concentration) followed by a base (e.g., K₂CO₃, 2.0 eq).[11] Stir the suspension vigorously.
-
Addition of Alkyl Halide: Add the alkyl bromide (1.05 - 1.1 eq) dropwise to the stirring mixture at room temperature.[10] A slight excess of the amine (1.1-1.5 eq) can be used to favor mono-alkylation.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed or a steady state is reached.[11]
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated thiophenemethylamine.[10]
Protocol 2: General Procedure for Selective Mono-N-Alkylation via Reductive Amination
This is the preferred method for clean, selective synthesis of secondary amines.
-
Imine Formation: In a round-bottom flask, dissolve thiophenemethylamine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (~0.1-0.2 M).[10]
-
Dehydration (Optional but Recommended): Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or 4Å molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[10]
-
Reduction: To the mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Be cautious of initial gas evolution.
-
Reaction Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed (typically 2-24 hours), as monitored by TLC or LC-MS.[10]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10] Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.[10]
References
- Vertex AI Search. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC.
- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- MDPI. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review.
- Master Organic Chemistry. (2017).
- ResearchGate. (2025).
- MDPI. (2021). Thiophene-Based Compounds.
- University of Calgary, Department of Chemistry. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- PMC. (n.d.).
- ACS Publications. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.
- Chemistry LibreTexts. (2015). 20.05.
- Reddit. (2021).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- Synple Chem. (n.d.).
- Organic Chemistry Portal. (n.d.).
Sources
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- 3. benthamdirect.com [benthamdirect.com]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Amine alkylation - Wikipedia [en.wikipedia.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
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- 12. reddit.com [reddit.com]
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- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Propan-2-yl(thiophen-2-ylmethyl)amine Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine. The content is structured to address common challenges and frequently asked questions, ensuring a robust understanding of the underlying chemical principles and practical solutions for successful synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction shows very low conversion to the desired Propan-2-yl(thiophen-2-ylmethyl)amine, and I primarily recover the starting materials, thiophene-2-carboxaldehyde and isopropylamine. What are the likely causes and how can I improve the yield?
Answer: Low conversion in this reductive amination reaction typically points to issues with imine formation or the reduction step. Here are the primary causes and troubleshooting steps:
-
Inefficient Imine Formation: The initial condensation of thiophene-2-carboxaldehyde and isopropylamine to form the N-(thiophen-2-ylmethyl)propan-2-imine intermediate is a reversible equilibrium reaction.[1][2] The presence of water, a byproduct of this step, can shift the equilibrium back towards the starting materials.
-
Solution:
-
Water Removal: Conduct the reaction in a solvent that allows for the azeotropic removal of water, such as toluene or by using a Dean-Stark apparatus. Alternatively, adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can sequester water as it forms.
-
pH Adjustment: Imine formation is often catalyzed by mild acid.[3] A catalytic amount of a weak acid, such as acetic acid, can be added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine. However, excess acid can protonate the amine, rendering it non-nucleophilic. Careful pH control is crucial.
-
-
-
Reducing Agent Inactivity or Incompatibility: The choice and handling of the reducing agent are critical.
-
Solution:
-
Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting aldehyde to thiophen-2-ylmethanol, a common side product.[4][5] To minimize this, it is best to allow sufficient time for the imine to form before adding the NaBH₄.[5]
-
Milder Reducing Agents: Consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) or sodium cyanobohydride (NaBH₃CN).[4][5] These reagents are particularly effective for one-pot reductive aminations as they are less likely to reduce the aldehyde at the pH required for imine formation.[1][4] NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[4]
-
Reagent Quality: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. Hydride reagents are sensitive to moisture.
-
-
-
Reaction Temperature: The reaction may be too cold, leading to slow kinetics.
-
Solution: While the reduction is often performed at 0 °C to room temperature to control exothermicity and side reactions, the initial imine formation may benefit from gentle heating (e.g., 40-50 °C) before the addition of the reducing agent.
-
Issue 2: Presence of Significant Impurities
Question: My crude product shows multiple spots on TLC/peaks in the chromatogram. Besides the starting materials, what are the likely impurities and how can I prevent their formation?
Answer: Several side reactions can lead to impurities. Identifying them is key to optimizing the reaction conditions.
-
Thiophen-2-ylmethanol: This is a common byproduct resulting from the reduction of the starting aldehyde, thiophene-2-carboxaldehyde, by the hydride reagent.[4]
-
Overalkylation Product (Bis(thiophen-2-ylmethyl)amine): This can occur if the newly formed primary amine reacts with another molecule of the aldehyde and is subsequently reduced. However, for a secondary amine product like Propan-2-yl(thiophen-2-ylmethyl)amine, this is less of a concern. More relevant is the potential for the product to react further if there are other reactive sites, though this is unlikely in this specific synthesis. In reductive aminations of primary amines, dialkylation is a more common issue.[6]
-
Unreacted Imine Intermediate: If the reduction step is incomplete, the N-(thiophen-2-ylmethyl)propan-2-imine may remain in the product mixture.
-
Prevention: Ensure a sufficient molar excess of the reducing agent is used (typically 1.2-1.5 equivalents). Allow adequate reaction time for the reduction to go to completion. Monitoring the reaction by TLC or LC-MS can confirm the disappearance of the imine.
-
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for this synthesis?
A1: While several hydride reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the preferred choice for reductive aminations.[5] It is mild enough to not readily reduce the aldehyde, is effective under the slightly acidic conditions that favor imine formation, and avoids the cyanide-related safety concerns of NaBH₃CN.[4][5] Sodium borohydride (NaBH₄) is a more economical option, but requires a two-step, one-pot approach where the imine is formed first before the addition of the reducing agent to minimize reduction of the starting aldehyde.[4][5]
Q2: What is the optimal solvent for this reaction?
A2: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with NaBH(OAc)₃.[5][7] For reactions using NaBH₄, alcoholic solvents like methanol (MeOH) or ethanol (EtOH) are typically employed.[2][8] It is important to note that NaBH₄ reacts slowly with these protic solvents, so it should be used in excess and added to the reaction mixture at a controlled temperature.[2]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method. You will need to find a solvent system (e.g., ethyl acetate/hexanes) that provides good separation of the thiophene-2-carboxaldehyde, the imine intermediate, and the final amine product. The disappearance of the starting aldehyde and the formation of a new, more polar spot (the amine product) indicate reaction progress. The intermediate imine will also be visible. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the consumption of reactants and the formation of the product, confirming its molecular weight.
Q4: What are the expected ¹H NMR signals for Propan-2-yl(thiophen-2-ylmethyl)amine?
A4: While a full, experimentally verified spectrum would need to be acquired, the expected proton NMR signals in a solvent like CDCl₃ would be:
-
Thiophene protons: Two to three signals in the aromatic region (~6.8-7.4 ppm).[9]
-
Methylene protons (-CH₂-): A singlet or a multiplet around 3.8-4.0 ppm, adjacent to the thiophene ring.
-
Methine proton (-CH-): A septet around 2.8-3.0 ppm from the isopropyl group.
-
Amine proton (-NH-): A broad singlet, typically between 1.5-2.5 ppm, which may or may not be visible depending on the concentration and solvent purity.
-
Methyl protons (-CH₃): A doublet around 1.0-1.2 ppm from the isopropyl group.
Q5: My final product is an oil. How can I effectively purify it?
A5: If the product is a basic amine, purification can be achieved through several methods:
-
Acid-Base Extraction: Dissolve the crude product in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, and then the product can be extracted back into an organic solvent.
-
Silica Gel Chromatography: This is a standard method for purifying organic compounds. However, amines can sometimes streak on silica gel. To mitigate this, the eluent can be treated with a small amount of a base, such as triethylamine (~1%), or by using a silica gel that has been deactivated with a base.
Experimental Protocol: Reductive Amination using NaBH(OAc)₃
This protocol describes a standard procedure for the synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| Thiophene-2-carboxaldehyde | 112.15 | 10.0 | 1.0 | 1.12 g |
| Isopropylamine | 59.11 | 12.0 | 1.2 | 1.05 mL |
| Sodium triacetoxyborohydride | 211.94 | 15.0 | 1.5 | 3.18 g |
| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |
| Acetic Acid (optional) | 60.05 | ~0.5 | 0.05 | ~30 µL |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Amine Addition: Add isopropylamine (1.05 mL, 12.0 mmol) to the solution. If desired, add a catalytic amount of glacial acetic acid (~30 µL).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: In one portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent) to obtain the pure Propan-2-yl(thiophen-2-ylmethyl)amine.
Reaction Mechanism
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. amherst.edu [amherst.edu]
- 3. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine (918898-33-6) for sale [vulcanchem.com]
Technical Support Center: Stability of Propan-2-yl(thiophen-2-ylmethyl)amine
[1]
Executive Summary
Propan-2-yl(thiophen-2-ylmethyl)amine (also known as N-isopropyl-2-thiophenemethylamine) is a secondary amine building block frequently used in the synthesis of pharmaceuticals.[1] While chemically robust under inert conditions, it exhibits distinct stability vulnerabilities in solution, primarily driven by oxidative sensitivity of the thiophene ring and photochemical degradation .
This guide provides a mechanistic understanding of these instability pathways and actionable protocols to maintain compound integrity during storage and experimentation.
Stability Profile & Degradation Mechanisms
The Dual-Threat: Oxidation & Light
The molecule consists of two reactive centers: the secondary amine and the thiophene ring .[1] In solution, these moieties interact with environmental factors to trigger degradation.[1]
-
Thiophene S-Oxidation (The "Yellowing" Effect): The thiophene ring is electron-rich.[1] In the presence of singlet oxygen (
) or strong oxidants, the sulfur atom undergoes oxidation to form thiophene S-oxide . This intermediate is highly unstable and acts as a diene, rapidly dimerizing or polymerizing to form oligomers.[1] This is the primary cause of solution discoloration (turning yellow/brown).[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Amine Oxidation (N-Oxide Formation): The secondary amine nitrogen can be oxidized to a hydroxylamine or nitrone , particularly in protic solvents exposed to air.[1] While the isopropyl group provides some steric protection compared to primary amines, the benzylic-like position (adjacent to the thiophene) activates the methylene bridge, making it susceptible to autoxidation.[1]
-
Photochemical Instability: Thiophene derivatives are known photosensitizers.[1][7] Exposure to UV/Vis light can generate singlet oxygen from dissolved
, accelerating the S-oxidation cascade described above.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Visualization: Degradation Pathways
The following diagram illustrates the primary breakdown routes in solution.
Figure 1: Primary degradation pathways showing the cascade from oxidative stress to polymerization.
Troubleshooting Guide
Use this table to diagnose and resolve common stability issues encountered in the lab.
| Symptom | Probable Cause | Diagnostic Check | Corrective Action |
| Solution turns yellow/brown | S-Oxidation Polymerization. The thiophene ring has oxidized and oligomerized.[1] | Run LC-MS.[1] Look for broad peaks at higher MW or dimer masses ( | Irreversible. Discard solution. For future, use degassed solvents and store in amber vials.[1] |
| White Precipitate Formation | Carbamate Formation. Secondary amines react with atmospheric | Check pH (usually drops).[1] Add dilute acid; if precipitate dissolves and gas evolves, it's carbonate/carbamate.[1] | Filter the solution. Store future stocks under |
| Loss of Potency (Bioassay) | Adsorption. The lipophilic thiophene moiety may adsorb to plastic surfaces (PS/PP).[1] | Compare concentration in glass vs. plastic tubes using HPLC. | Use glass or silanized containers for low-concentration (<10 µM) stocks.[1] |
| New Polar Peak in HPLC | N-Oxide Formation. | Peak elutes earlier than parent on Reverse Phase (C18).[1] Mass = | Add a reducing agent (e.g., Sodium metabisulfite) to the buffer if compatible with assay. |
Optimized Handling Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Target Audience: Analytical Chemists & Screeners
Reagents:
-
Propan-2-yl(thiophen-2-ylmethyl)amine (Solid or Neat Oil)[1]
-
DMSO (Anhydrous, ≥99.9%) or Ethanol (Degassed)[1]
-
Argon or Nitrogen gas[1]
Step-by-Step:
-
Solvent Degassing: Sparge the DMSO with Argon for 15 minutes before adding the compound.[1] Dissolved oxygen is the enemy.[1]
-
Weighing: Weigh the compound rapidly. If it is an oil, use a gas-tight syringe to dispense by volume to minimize air exposure.[1]
-
Dissolution: Add the compound to the degassed solvent. Vortex for 30 seconds.[1]
-
Aliquot & Store: Immediately divide into single-use aliquots (e.g., 50 µL) in amber glass vials .
-
Blanketing: Flush the headspace of each vial with Argon before capping.[1]
-
Storage: Store at -20°C or lower.
-
Shelf Life: 6 months (under Argon) vs. 1 week (in air).[1]
-
Protocol B: Re-purification of Degraded Material
If you possess a valuable batch that has slightly yellowed, you may attempt to salvage it as the hydrochloride salt, which is significantly more stable.
Frequently Asked Questions (FAQs)
Q1: Can I store this compound in DMSO at Room Temperature?
-
No. While DMSO is a good solvent, it is hygroscopic and can facilitate oxidation over time.[1] Always store frozen (-20°C). If you must keep it at RT for an experiment (e.g., 24-48 hours), ensure the vial is amber and sealed under nitrogen.[1]
Q2: Is the Hydrochloride salt more stable than the free base?
-
Yes, significantly. The protonation of the amine nitrogen prevents N-oxidation and reduces the electron density slightly, offering minor protection to the thiophene ring. If purchasing, choose the HCl salt (CAS 53632-92-1 or similar derivatives) over the free base for long-term storage.[1]
Q3: I see an extra peak in my NMR spectrum around 2.5 ppm. What is it?
-
If using DMSO-
, this is likely the solvent peak. However, if the sample is old, check for peaks around 6.0-6.5 ppm, which may indicate thiophene ring degradation products, or a shift in the isopropyl methyls indicating N-oxide formation.[1]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Q4: Is this molecule compatible with strong acids?
-
Moderate acids only. While it forms stable salts with HCl, exposure to strong oxidizing acids (e.g., Nitric acid) or superacids can cause rapid polymerization of the thiophene ring.
References
-
ChemicalBook. (2024).[1] 2-Thiophenemethylamine Properties and Stability Data. Retrieved from [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Thiophenemethylamine. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: 1-(Thiophen-2-yl)propan-2-amine hydrochloride.[1][8] Retrieved from [1]
-
Dansette, P. M., et al. (2005).[1] Bioactivation of Thiophene-Containing Drugs: Thiophene S-Oxide Formation. Chemical Research in Toxicology. (Contextual citation on thiophene oxidation mechanisms).
-
Sigma-Aldrich. (2024).[1] Product Specification: (Propan-2-yl)[(thiophen-2-yl)methyl]amine.[1][9] Retrieved from [1]
Sources
- 1. 2-Thiophenemethylamine 96 27757-85-3 [sigmaaldrich.com]
- 2. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Propan-2-yl)[(thiophen-2-yl)methyl]amine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
Technical Support Center: Synthesis & Purification of Propan-2-yl(thiophen-2-ylmethyl)amine
Welcome to the technical support center for the synthesis and purification of Propan-2-yl(thiophen-2-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important secondary amine, typically prepared via reductive amination. Here, we provide in-depth, field-proven insights and practical solutions to common challenges.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of Propan-2-yl(thiophen-2-ylmethyl)amine.
Issue 1: Incomplete reaction - Presence of starting materials (thiophene-2-carboxaldehyde and isopropylamine) in the crude product.
Root Cause Analysis:
The persistence of starting materials in your crude product after the reaction is typically due to several factors:
-
Suboptimal Reaction Conditions: The temperature, reaction time, or pH may not be optimal for the formation of the imine intermediate or its subsequent reduction.
-
Inefficient Reducing Agent: The chosen reducing agent may be weak, or an insufficient amount may have been used. Common reducing agents for this reaction include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2].
-
Moisture Contamination: The presence of excessive water can hydrolyze the imine intermediate back to the starting aldehyde and amine, thus impeding the reaction.
Solutions:
-
Optimize Reaction Conditions:
-
pH: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without significantly hydrolyzing it. You can use mild acids like acetic acid.
-
Temperature: While imine formation is often rapid at room temperature, the reduction step might benefit from gentle heating (40-50 °C) to ensure completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Choice and Stoichiometry of Reducing Agent:
-
If using NaBH₄, which can also reduce the starting aldehyde, it's often added after confirming imine formation[3][4].
-
NaBH₃CN and NaBH(OAc)₃ are milder and can be present from the start of the reaction as they selectively reduce the imine in the presence of the aldehyde[1][2].
-
Ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).
-
-
Control Moisture:
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Issue 2: Persistent imine impurity in the final product.
Root Cause Analysis:
The presence of the intermediate imine, N-(thiophen-2-ylmethylene)propan-2-amine, is a common impurity and indicates incomplete reduction[3][4].
-
Insufficient Reducing Agent: The amount of reducing agent was not enough to convert all of the formed imine to the desired secondary amine.
-
Deactivated Reducing Agent: The reducing agent may have been degraded by moisture or improper storage.
-
Steric Hindrance: While less of a concern for this specific molecule, significant steric hindrance around the imine can slow down the reduction.
Solutions:
-
Increase Reducing Agent: Add an additional portion of the reducing agent and allow the reaction to stir for a longer period.
-
Protonation of the Imine: Adding a catalytic amount of a mild acid can protonate the imine, forming an iminium ion, which is more susceptible to reduction.
-
Alternative Reducing Agents: If NaBH₄ is proving ineffective, switching to a more robust reducing agent like lithium aluminum hydride (LiAlH₄) can be an option, although this requires strictly anhydrous conditions and careful handling.
Issue 3: Formation of a tertiary amine impurity.
Root Cause Analysis:
The formation of a tertiary amine, bis(thiophen-2-ylmethyl)amine, can occur if the newly formed secondary amine, Propan-2-yl(thiophen-2-ylmethyl)amine, reacts with another molecule of thiophene-2-carboxaldehyde and is subsequently reduced. This is more likely if there is an excess of the aldehyde.
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (isopropylamine) relative to the aldehyde (thiophene-2-carboxaldehyde) to minimize the chances of the product amine reacting with any remaining aldehyde.
-
Slow Addition of Aldehyde: If over-alkylation is a persistent issue, try adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent. This keeps the concentration of the aldehyde low at any given time.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Propan-2-yl(thiophen-2-ylmethyl)amine?
The most common and efficient method is a one-pot reductive amination. This involves the reaction of thiophene-2-carboxaldehyde with isopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is widely used in medicinal chemistry due to its operational simplicity and generally good yields.
Q2: How can I effectively purify my Propan-2-yl(thiophen-2-ylmethyl)amine product?
A multi-step purification strategy is often most effective:
-
Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its hydrochloride salt, while neutral impurities like unreacted aldehyde will remain in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
If acid-base extraction is insufficient, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel.
-
-
Distillation or Recrystallization (as a salt):
-
If the product is a liquid, it can be purified by vacuum distillation.
-
Alternatively, the amine can be converted to its hydrochloride salt by bubbling HCl gas through a solution of the amine in a suitable solvent (e.g., diethyl ether). The resulting salt often precipitates as a solid and can be purified by recrystallization.
-
Q3: Which analytical techniques are best for confirming the purity and identity of my product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the product and can be used to identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying components of the reaction mixture.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the N-H bond in the secondary amine and the absence of the C=O stretch from the starting aldehyde.
Q4: My reductive amination is being performed in an alcohol solvent, but I am seeing unexpected byproducts. What could be the cause?
If you are using a metal catalyst (like Pd/C) with H₂ gas in an alcohol solvent, the alcohol itself can be oxidized on the catalyst surface to form aldehydes or ketones. These can then participate in the reductive amination, leading to undesired N-alkylated impurities[5]. It is generally safer to use non-alcoholic solvents or hydride-based reducing agents in such cases.
Experimental Protocols
Protocol 1: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine via Reductive Amination
-
To a solution of thiophene-2-carboxaldehyde (1.0 eq) in methanol (5 mL per mmol of aldehyde), add isopropylamine (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the disappearance of the imine intermediate.
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Proceed with an acid-base extraction as described in the FAQs for purification.
Protocol 2: Analytical Characterization by ¹H NMR
-
Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Expected signals for Propan-2-yl(thiophen-2-ylmethyl)amine:
-
A singlet for the benzylic CH₂ protons.
-
Signals corresponding to the thiophene ring protons.
-
A multiplet for the CH proton of the isopropyl group.
-
A doublet for the two CH₃ groups of the isopropyl group.
-
A broad singlet for the N-H proton.
-
Data Presentation
| Impurity Type | Common Cause | Recommended Action | Typical Purity after Action |
| Unreacted Aldehyde | Incomplete reaction | Optimize conditions, add more reducing agent | >95% |
| Imine Intermediate | Incomplete reduction | Add more reducing agent, extend reaction time | >98% |
| Tertiary Amine | Over-alkylation | Use excess amine, slow aldehyde addition | >97% |
Visualizations
Caption: Workflow for the synthesis and purification of Propan-2-yl(thiophen-2-ylmethyl)amine.
Caption: A logical troubleshooting flowchart for impurity identification and correction.
References
- Vertex AI Search. (n.d.). N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine.
- Verdon, M. F., et al. (2009).
- Kim, H., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.
- Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
- Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar.
- American Chemical Society Green Chemistry Institute. (n.d.).
- Periasamy, M., & Reddy, M. R. (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1.
- Schmal, M., et al. (2025). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction.
- Brandt, S. D., et al. (n.d.). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PMC.
- Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry.
- PubChem. (n.d.). 1-(Thiophen-2-yl)propan-2-amine hydrochloride.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Wikipedia. (n.d.). Reductive amination.
- Reddit. (2025).
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Synple Chem. (n.d.).
Sources
Technical Guide: Characterization & Troubleshooting of Thiophene-Containing Amines
Introduction
Thiophene-containing amines are critical bioisosteres in medicinal chemistry, often replacing phenyl rings to improve metabolic stability or potency.[1] However, their characterization presents a unique "perfect storm" of analytical challenges: the electron-rich thiophene ring is prone to oxidation and acid-catalyzed polymerization, while the basic amine moiety causes severe peak tailing in chromatography and proton-exchange broadening in NMR.
This guide moves beyond standard protocols, offering a causal analysis of these failures and self-validating workflows to resolve them.
Module 1: NMR Characterization & Signal Overlap
The Challenge
Thiophene protons often resonate in the
Troubleshooting Q&A
Q: My thiophene ring protons are overlapping with the aromatic signals of my scaffold. How do I deconvolute them without running a 2D experiment?
A: You must exploit the Solvent-Induced Shift (SIS) mechanism.
-
Mechanism: Thiophene is a
-excessive heterocycle. Changing from a non-polar solvent ( ) to a polar aprotic solvent ( or ) alters the local magnetic environment significantly more for the electron-rich thiophene than for a benzene ring. -
Protocol:
-
Run the standard
NMR in .[2] -
Run a second spectrum in
(Benzene-d6). The magnetic anisotropy of the benzene solvent molecules will shield/deshield the solute protons differently, often shifting peaks by 0.2–0.5 ppm and resolving overlaps [1]. -
Self-Validation: If the integration of the shifted cluster matches the expected proton count, the assignment is valid.
-
Q: The amine protons are invisible or extremely broad. Is my compound decomposing?
A: Likely not. This is usually Intermediate Chemical Exchange .[1]
-
Causality: The rate of proton exchange between the amine and trace water in the solvent is comparable to the NMR timescale.
-
Solution:
-
Sharpen the Peak: Run the experiment in
(which forms strong H-bonds, slowing exchange) or cool the sample to -20°C (slowing exchange kinetics). -
Verify Identity (
Shake): Add 1-2 drops of to the tube and shake. If the peak disappears completely (due to rapid exchange with deuterium), it is confirmed as the amine/labile proton.
-
Workflow: NMR Solvent Selection Strategy
Figure 1: Decision tree for optimizing NMR solvent selection to resolve thiophene overlaps and amine exchange broadening.
Module 2: HPLC/UPLC Separation & Peak Tailing
The Challenge
Amines are basic (
Troubleshooting Q&A
Q: I see severe tailing for my aminothiophene, but my neutral impurities look fine. Is the column dead?
A: The column is likely fine; the chemistry is mismatched.
-
Immediate Fix: Add a "Silanol Blocker" or adjust pH.[3]
-
Protocol:
-
Option A (Low pH): Use 0.1% Trifluoroacetic Acid (TFA) . The low pH (~2.0) protonates the silanols (
), rendering them neutral and preventing interaction with the amine. Note: TFA suppresses MS ionization.[1] -
Option B (High pH): Use a hybrid column (e.g., Waters XBridge or Agilent Poroshell HPH) with 10mM Ammonium Bicarbonate (pH 10) .[1] At this pH, the amine is deprotonated (neutral) and will not interact with silanols.[1]
-
Q: Which mobile phase modifier is best for LC-MS of thiophene amines?
A: Avoid TFA if sensitivity is critical. Use Formic Acid or Ammonium Formate .[1][4]
| Modifier | pH Range | Mechanism of Action | MS Compatibility | Recommendation |
| TFA (0.1%) | ~2.0 | Protonates silanols (Neutralizes surface) | Poor (Ion Suppression) | Use for UV-only purity checks. |
| Formic Acid (0.1%) | ~2.7 | Protonates silanols (Partial) | Good | Standard starting point. |
| Ammonium Formate (10mM) | ~3.8 | Ionic strength shields silanols | Excellent | Best balance for peak shape & MS signal.[1] |
| Ammonium Bicarbonate | ~10.0 | Deprotonates the Amine (Neutralizes analyte) | Good | Gold Standard (Requires High-pH stable column). |
Module 3: Mass Spectrometry & Isotopic Patterns
The Challenge
Thiophenes introduce a sulfur atom, which has a unique isotopic signature. Users often confuse the M+2 peak for an impurity or a halogen isotope.
Troubleshooting Q&A
Q: I see a small peak at M+2 with ~4-5% intensity. Is this a chlorine impurity?
A: This is likely the
-
The Science: Sulfur has a natural stable isotope
with an abundance of 4.21% relative to . Chlorine's isotope is ~32% abundant. -
Self-Validation Calculation:
-
If your molecule has 1 Sulfur atom : Expect an M+2 peak at ~4.4% of the parent ion height.
-
If your molecule has 1 Chlorine atom : Expect an M+2 peak at ~33% height.[1]
-
Action: Check the exact mass. The mass defect of
is unique.
-
Q: My sample shows an M+16 and M+32 peak after sitting in solution. What is happening?
A: You are observing S-Oxidation .[5][6][7]
-
Mechanism: Thiophenes are electron-rich and susceptible to oxidation by dissolved oxygen or peroxides in solvents (especially ethers like THF or Dioxane). This forms Thiophene-S-oxide (M+16) and Thiophene-S,S-dioxide (M+32).
-
Prevention: Degas solvents and store samples under Nitrogen/Argon.
Module 4: Stability & Handling (Critical)
The Challenge
2-Aminothiophenes are notoriously unstable in acidic environments, leading to ring opening or polymerization [3].
Troubleshooting Q&A
Q: My compound turned into a black tar after I tried to make the HCl salt. Why?
A: 2-Aminothiophenes are acid-sensitive .
-
Mechanism: Protonation can occur at the C-2 or C-5 position of the ring (rather than just the amine), disrupting aromaticity. This generates a reactive electrophile that polymerizes rapidly or undergoes ring opening to form thiophen-2-one derivatives [3].
-
Correct Protocol:
Mechanism: Acid-Catalyzed Degradation
Figure 2: The instability pathway of aminothiophenes in strong acidic media, leading to polymerization or ring opening.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
-
Restek Corporation. "LC Troubleshooting: All of My Peaks are Tailing! What Should I Do?" Restek Technical Guides. Link
-
Buchanan, G. L. "The oxidation of thiophene... mechanism of aromatic hydroxylation." Journal of Organic Chemistry. (Details the acid-catalyzed ring opening and oxidation mechanisms). Link[1]
-
Phenomenex. "HPLC Troubleshooting Guide: Peak Tailing of Basic Analytes." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Mechanism of the aromatic hydroxylation of thiophene by acid-catalyzed peracid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the purity of final Propan-2-yl(thiophen-2-ylmethyl)amine product
To: Research & Development Team From: Senior Application Scientist, Technical Services Subject: Technical Guide: Purification & Quality Assurance for Propan-2-yl(thiophen-2-ylmethyl)amine
Executive Summary
The synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine (N-Isopropyl-2-thiophenemethylamine) via reductive amination presents a specific set of purification challenges. While the secondary amine formation is generally thermodynamically favorable, the thiophene moiety's acid sensitivity and the similar solubility profiles of the imine intermediate and the final amine often lead to persistent impurities.
This guide moves beyond generic "workup" instructions. It provides a self-validating purification logic designed to isolate the target amine from neutral aldehydes, unreacted isopropylamine, and borate salts without degrading the thiophene ring.
Module 1: The "Gold Standard" Purification Protocol
Methodology: Modified Acid-Base Extraction (Liquid-Liquid Extraction)
The Logic: Neutral organic impurities (unreacted aldehyde, thiophene byproducts) are separated from the basic product by manipulating the pH. The target molecule is a secondary amine with a predicted pKa of ~9.5–10.0. By lowering the pH, we convert it to a water-soluble ammonium salt. By raising the pH, we return it to a lipophilic free base.
Critical Constraint: The thiophene ring is electron-rich and prone to electrophilic aromatic substitution or polymerization in the presence of strong, concentrated mineral acids. Do not use concentrated
Step-by-Step Protocol
| Phase | Action | Technical Rationale |
| 1. Quench | Quench reaction (STAB/NaBH₄) with sat. | Decomposes reactive boron complexes which can chelate amines and prevent extraction. |
| 2. Solvent Swap | Evaporate reaction solvent (DCE/MeOH) and redissolve residue in Ethyl Acetate (EtOAc) . | EtOAc provides better phase separation than DCM for this specific amine and is less likely to form emulsions during the basic wash. |
| 3. Acid Extraction | Extract the EtOAc layer with 1.0 M Citric Acid (aq) or cold 1.0 M HCl (3x). | CRITICAL: Protonates the amine ( |
| 4. Organic Wash | Wash the combined aqueous acidic layers with fresh EtOAc (2x). | Removes mechanically trapped neutral impurities. Discard these organic washes. |
| 5. Basification | Cool aqueous layer to 0°C. Slowly add 4.0 M NaOH until pH > 12. | Deprotonates the ammonium salt back to the free amine. Cooling prevents heat-induced decomposition. |
| 6. Final Extraction | Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3x). | DCM is an excellent solvent for solubilizing the free amine. |
| 7. Drying | Dry DCM layer over | Removes residual water. Avoid |
Visualization: The Purification Logic Flow
Figure 1: The Acid-Base "Switch" technique separates the basic amine product from neutral aldehyde impurities.
Module 2: Troubleshooting & Diagnostic FAQs
Q1: My product is a dark oil instead of a clear liquid. Is it decomposed?
Diagnosis: Thiophene derivatives are prone to oxidation and photo-degradation, often turning yellow/brown upon air exposure.
-
The Fix: If the NMR is clean, the color is likely a trace impurity (ppm level).
-
Polishing: Dissolve the oil in minimal dry ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the Hydrochloride Salt . The salt is generally a white, stable solid that can be recrystallized (e.g., from EtOH/EtOAc), leaving the colored impurities in the mother liquor.
Q2: I see "tailing" or streaking on my TLC plates. How do I assess purity?
Diagnosis: Secondary amines interact strongly with the acidic silanol groups on silica gel plates, causing streaks that mask impurities.
-
The Fix: Pre-treat your TLC plate or modify your eluent.
-
Eluent: Add 1% Triethylamine (TEA) or 1%
to your mobile phase (e.g., 5% MeOH in DCM + 1% ). -
Visualization: Use Ninhydrin stain (secondary amines turn faint pink/brown) or Iodine. UV is effective due to the thiophene ring.
-
Q3: The aldehyde peak (CHO at ~10 ppm) is gone, but I see a new impurity in the NMR.
Diagnosis: This is likely the Imine intermediate . If the reduction (STAB/NaBH₄) was incomplete, the imine remains.[1] In the acid workup, the imine hydrolyzes back to the aldehyde and amine, but if hydrolysis is incomplete or if the imine reduces partially during workup, it persists.
-
Prevention: Ensure the reaction runs to completion (check by TLC/LCMS before quenching).
-
Removal: If imine is present, stir the crude mixture in aqueous acid (1M HCl) for 30 minutes before the basification step. This forces hydrolysis of the imine back to the aldehyde, which is then removed in the organic wash (Step 4 of Protocol).
Q4: Can I use chromatography instead of extraction?
Diagnosis: Yes, but it is often unnecessary and generates more waste.
-
Protocol: If extraction fails, use Flash Column Chromatography.
-
Stationary Phase: Standard Silica Gel.
-
Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine . The base is mandatory to prevent irreversible adsorption of the amine to the silica.
Module 3: Advanced Scavenging (Chemo-selective)
For high-throughput or small-scale purification where extraction is difficult (e.g., emulsions), use Polymer-Supported (PS) Scavengers .
| Impurity Type | Scavenger Resin | Mechanism |
| Residual Aldehyde | PS-TsNHNH₂ (Tosylhydrazide) | Reacts with aldehyde to form a resin-bound hydrazone. Filter resin to remove aldehyde. |
| Residual Amine (Isopropylamine) | PS-Isocyanate | Reacts with excess nucleophilic amine to form a urea. Filter resin to remove. |
Module 4: Reaction Pathway & Impurity Origins[2][3]
Understanding the mechanism helps prevent impurities before they form.
Figure 2: Reaction pathway. Note that using STAB (Sodium Triacetoxyborohydride) minimizes the "Direct Reduction" path compared to NaBH4.
References
-
Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4] Link
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for Acid-Base Extraction techniques).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (n.d.). "2-Thiophenemethylamine Product Specification & Safety Data." (Used for pKa estimation and stability data). Link
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Propan-2-yl(thiophen-2-ylmethyl)amine with similar compounds
Content Type: Technical Comparison & Application Guide
Subject:
Executive Summary
Propan-2-yl(thiophen-2-ylmethyl)amine , commonly known as
While the benzene analog is a standard scaffold for introducing lipophilic bulk, the thiophene derivative offers distinct advantages:
-
Electronic Modulation: The thiophene ring is
-excessive yet inductively electron-withdrawing (due to Sulfur), altering the pKa of the adjacent amine. -
Metabolic Divergence: It shifts metabolic clearance from phenyl ring hydroxylation to S-oxidation or
-carbon oxidation. -
Steric Fit: The 5-membered ring occupies a smaller, different vector space (approx. 60° bond angle) compared to the 6-membered phenyl ring, potentially improving binding affinity in sterically constrained pockets.
This guide objectively compares this compound against its primary structural analogs:
Chemical Profile & Structural Comparison
The selection of an amine building block dictates the physicochemical profile of the final drug candidate. The table below contrasts the target compound with its direct competitors.
Table 1: Comparative Physicochemical Properties
| Property | Target: Thiophene Analog | Benzene Analog | Furan Analog |
| Structure | Propan-2-yl(thiophen-2-ylmethyl)amine | ||
| Formula | |||
| MW ( g/mol ) | 155.26 | 149.23 | 139.19 |
| Predicted pKa (Amine) | 8.9 – 9.1 | 9.5 – 9.7 | 8.5 – 8.8 |
| LogP (Lipophilicity) | ~2.4 | ~2.3 | ~1.6 |
| Electronic Character | Aromatic (Neutral) | ||
| Boiling Point | ~95-100°C (at 15 mmHg) | 200°C (atm) | ~60°C (at 15 mmHg) |
| Stability | Moderate (Prone to Oxidation) | High | Low (Prone to Polymerization) |
Key Insight: The thiophene analog provides a "Goldilocks" zone for basicity. It is less basic than the benzyl amine (due to the electron-withdrawing inductive effect of Sulfur,
Synthetic Utility & Reactivity Analysis[1]
Nucleophilicity & Coupling Efficiency
In
-
Benzene: The phenyl ring is relatively inert electronically regarding the amine's lone pair.
-
Thiophene: The sulfur atom exerts a
(inductive withdrawal) effect, slightly reducing the nucleophilicity of the secondary amine compared to the benzyl analog. -
Implication: Reactions with
-isopropyl-2-thenylamine may require slightly longer reaction times or stronger bases compared to benzylamine, but it generally suppresses over-alkylation side reactions.
Electrophilic Aromatic Substitution (EAS)
A critical advantage of the thiophene scaffold is its ability to undergo late-stage functionalization .
-
The thiophene ring is highly reactive toward EAS (e.g., halogenation, formylation) at the C-5 position (alpha to sulfur).
-
Workflow Advantage: You can install the amine first, then functionalize the ring. This is difficult with the benzene analog, which requires harsh conditions (nitration/sulfonation) that might be incompatible with the amine.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Objective: Synthesis of Propan-2-yl(thiophen-2-ylmethyl)amine from 2-Thiophenecarboxaldehyde. Rationale: This route avoids the use of unstable thiophene-halides and allows for mild conditions compatible with the sensitive furan/thiophene rings.
Reagents:
-
2-Thiophenecarboxaldehyde (1.0 equiv)
-
Isopropylamine (1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic, 1-2 drops)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried round-bottom flask, dissolve 2-thiophenecarboxaldehyde (10 mmol) in anhydrous DCM (30 mL).
-
Add isopropylamine (12 mmol) dropwise.
-
Add catalytic Acetic Acid to adjust pH to ~5–6 (facilitates imine formation). Stir at Room Temperature (RT) for 2 hours. Validation: Monitor by TLC (disappearance of aldehyde).
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to RT and stir overnight (12h) under Nitrogen atmosphere.
-
Quench: Quench with saturated aqueous
solution (slowly). -
Extraction: Extract the aqueous layer with DCM (
mL). -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient with 1% Triethylamine to prevent tailing).
Protocol B: General Amide Coupling (Usage Case)
Objective: Coupling the secondary amine to a carboxylic acid core.
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 min to activate.
-
Add Propan-2-yl(thiophen-2-ylmethyl)amine (1.1 equiv).
-
Stir at RT for 4–6 hours.
-
Note: The thiophene ring is stable to standard peptide coupling conditions.
Decision Framework & Visualization
Synthetic Pathway Visualization
The following diagram illustrates the reductive amination workflow and the subsequent divergence into functional applications.
Figure 1: Synthetic workflow for the generation of the target amine via reductive amination.
Bioisosteric Selection Logic
Use this decision tree to determine when to substitute the Benzene analog with the Thiophene analog.
Figure 2: Strategic decision tree for selecting between Thiophene and Benzene scaffolds in Lead Optimization.
Pharmacological & ADME Considerations
Bioisosterism: Thiophene vs. Benzene
Thiophene is often considered a "super-benzene" in medicinal chemistry due to similar aromaticity but distinct electronic properties.
-
Metabolic Hotspots:
-
Benzene: Primarily undergoes para-hydroxylation by CYP450 enzymes.
-
Thiophene: Susceptible to S-oxidation (forming thiophene-S-oxide, which can be reactive) or oxidation at the
-carbon. -
Strategy: If a lead compound with a benzyl group suffers from rapid clearance via ring hydroxylation, substituting with thiophene can block this pathway, though it introduces the risk of reactive metabolite formation (S-oxide).
-
-
Binding Affinity:
-
The Sulfur atom can engage in specific Sulfur-Aromatic interactions or act as a weak hydrogen bond acceptor, interactions not possible with the benzene ring.
-
The smaller bond angle of thiophene (
at Sulfur vs in Benzene) alters the vector of the isopropyl group, potentially relieving steric clashes in tight binding pockets.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12280954, 1-(Thiophen-2-yl)propan-2-amine (Structural Analog). Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[1] (Standard Protocol Validation). Retrieved from [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Thiophene vs Benzene Bioisosterism).[2] Retrieved from [Link]
Sources
A Comparative Guide to Validating the Biological Activity of Propan-2-yl(thiophen-2-ylmethyl)amine
This guide provides a comprehensive framework for validating the biological activity of the synthesized compound, Propan-2-yl(thiophen-2-ylmethyl)amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to biological validation, emphasizing the scientific rationale behind experimental choices and ensuring the generation of robust, reproducible data. We will compare the performance of our novel thiophene derivative against established pharmaceuticals, Olanzapine and Agomelatine, as well as the foundational propan-2-amine structure, to elucidate the unique contributions of the thiophene moiety.
The Scientific Imperative: Why Thiophene Derivatives Warrant Investigation
Thiophene, a sulfur-containing five-membered aromatic ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer properties.[1][2][3][4] The inclusion of a thiophene ring in a molecule can significantly influence its pharmacokinetic and pharmacodynamic properties. Therefore, the synthesis of novel thiophene-containing compounds like Propan-2-yl(thiophen-2-ylmethyl)amine necessitates a thorough and systematic evaluation of their biological effects.
This guide will detail a multi-tiered experimental approach, beginning with a general assessment of cytotoxicity and progressing to more specific assays targeting plausible cellular pathways. Given the structural similarities of our compound to known psychoactive drugs, we will hypothesize and investigate its potential interaction with G-protein coupled receptors (GPCRs) and monoamine transporters, key players in neurotransmission.
A Strategic Workflow for Biological Validation
A logical and sequential experimental workflow is paramount for the efficient and effective characterization of a novel compound. The following workflow is designed to provide a comprehensive biological profile of Propan-2-yl(thiophen-2-ylmethyl)amine, from broad toxicity to specific molecular interactions.
Caption: A strategic workflow for the biological validation of a novel compound.
PART 1: Foundational Assays - Assessing Cytotoxicity
Before investigating specific biological activities, it is crucial to determine the cytotoxic profile of Propan-2-yl(thiophen-2-ylmethyl)amine. This initial screen establishes a concentration range for subsequent, more sensitive assays, ensuring that observed effects are not simply a consequence of cell death.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[5][6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Propan-2-yl(thiophen-2-ylmethyl)amine, Olanzapine, Agomelatine, and propan-2-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[9][10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9][11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][11]
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) - MTT Assay | IC50 (µM) - LDH Assay |
| Propan-2-yl(thiophen-2-ylmethyl)amine | HEK293 | Experimental Data | Experimental Data |
| Olanzapine | HEK293 | >100 | >100 |
| Agomelatine | HEK293 | >100 | >100 |
| Propan-2-amine | HEK293 | >500 | >500 |
IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.
PART 2: Target-Specific Investigation - Unraveling the Mechanism
Based on the structural features of Propan-2-yl(thiophen-2-ylmethyl)amine, we hypothesize potential interactions with GPCRs and monoamine transporters. Olanzapine is an antagonist at dopamine and serotonin receptors, while Agomelatine is an agonist at melatonin receptors and an antagonist at serotonin 5-HT2C receptors.[12][13][14][15][16]
GPCR Functional Assay: cAMP Measurement
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP, while Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP.[17][18][19] A cAMP assay can therefore determine if our compound acts as an agonist or antagonist at a Gi/Gs-coupled receptor. We will use a cell line expressing the dopamine D2 receptor, a Gi-coupled receptor.
Caption: Simplified signaling pathway of a Gi-coupled GPCR, such as the dopamine D2 receptor.
Experimental Protocol: cAMP Assay
-
Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Compound Treatment: Seed the cells in a 96-well plate. For agonist testing, treat the cells with varying concentrations of Propan-2-yl(thiophen-2-ylmethyl)amine and a known D2 agonist (e.g., quinpirole) as a positive control. For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of the agonist.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[18][19][20] These assays are typically competitive immunoassays.
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Dopamine Transporter (DAT) Binding Assay
Monoamine transporters, such as the dopamine transporter (DAT), are critical for regulating neurotransmitter levels in the synapse and are targets for many therapeutic drugs. A radioligand binding assay can determine if our compound binds to DAT.
Experimental Protocol: DAT Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine transporter (e.g., HEK293-hDAT) or from rat striatal tissue.[21]
-
Binding Reaction: In a 96-well plate, incubate the membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compounds (Propan-2-yl(thiophen-2-ylmethyl)amine, Olanzapine, Agomelatine) and a known DAT inhibitor (e.g., cocaine or GBR 12909) as a positive control.[21][22]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Data Presentation: Target-Specific Activity
GPCR Functional Activity (Dopamine D2 Receptor)
| Compound | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Propan-2-yl(thiophen-2-ylmethyl)amine | Experimental Data | Experimental Data |
| Olanzapine | No agonist activity | 1-10 |
| Agomelatine | No agonist activity | >1000 |
| Quinpirole (Control) | 10-50 | N/A |
Dopamine Transporter Binding Affinity
| Compound | Ki (nM) |
| Propan-2-yl(thiophen-2-ylmethyl)amine | Experimental Data |
| Olanzapine | >1000 |
| Agomelatine | >1000 |
| GBR 12909 (Control) | 1-10 |
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the biological activity of the novel compound, Propan-2-yl(thiophen-2-ylmethyl)amine. By employing a tiered strategy of cytotoxicity screening followed by target-specific functional and binding assays, researchers can build a comprehensive profile of the compound's effects. The comparison with well-characterized drugs like Olanzapine and Agomelatine provides crucial context for interpreting the experimental data and understanding the potential therapeutic applications of this new thiophene derivative.
The results from these assays will guide further investigation. For instance, if the compound shows potent and selective activity at the dopamine D2 receptor, subsequent studies could explore its effects in animal models of psychosis. Conversely, if it demonstrates significant interaction with the dopamine transporter, its potential as an antidepressant or a treatment for attention-deficit/hyperactivity disorder could be explored. This structured and comparative approach ensures a rigorous and scientifically sound validation of the biological activity of Propan-2-yl(thiophen-2-ylmethyl)amine.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Danso-Danquah, R., et al. (2014). Bioactivation potential of thiophene-containing drugs. Chemical Research in Toxicology, 27(8), 1262-1273. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
Singh, H., & Saadabadi, A. (2023). Olanzapine. In StatPearls. StatPearls Publishing. [Link]
-
François, C., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PloS one, 6(11), e26908. [Link]
-
Danso-Danquah, R., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1262-1273. [Link]
-
Wikipedia. (n.d.). Olanzapine. [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Agomelatine?. [Link]
-
K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]
-
Fountoulakis, K. N., & Kasper, S. (2009). Agomelatine: A novel mechanism of antidepressant action involving the melatonergic and the serotonergic system. European Psychiatry, 24(S2), S1-S2. [Link]
-
MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. [Link]
-
MDPI. (2021). Thiophene-Based Compounds. [Link]
-
Hilaris Publisher. (2021). Olanzapine and its Working Mechanism. [Link]
-
MDPI. (2015). Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression. [Link]
-
Caraci, F., et al. (2021). Agomelatine: A Potential Multitarget Compound for Neurodevelopmental Disorders. Frontiers in pharmacology, 12, 632593. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Parravicini, C., et al. (2013). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 9(1), 43–52. [Link]
-
The British Journal of Psychiatry. (2018). Olanzapine: a basic science update. [Link]
-
ResearchGate. (2025). Mechanism of action of agomelatine: A novel antidepressant exploiting synergy between monoaminergic and melatonergic properties. [Link]
-
Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service. [Link]
-
U.S. Food and Drug Administration. (n.d.). Zyprexa (olanzapine) prescribing information. [Link]
-
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. [Link]
-
BindingDB. (n.d.). Dopamine Transporter Binding Assay. [Link]
-
The Royal Society of Chemistry. (2015). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 51(8), 1438-1441. [Link]
-
Green, E. M., et al. (2015). Thermostabilization of the human serotonin transporter in an antidepressant-bound conformation. PloS one, 10(12), e0145688. [Link]
-
National Center for Biotechnology Information. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). In Current Protocols in Pharmacology. [Link]
-
Cell Press. (2021). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. STAR Protocols, 2(1), 100282. [Link]
-
Lavorato, S. N., et al. (2017). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Bioorganic & medicinal chemistry letters, 27(1), 93-97. [Link]
-
Lavorato, S. N., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. Journal of medicinal chemistry, 62(22), 10434-10446. [Link]
-
BioIVT. (n.d.). SERT Transporter Assay. [Link]
-
American Chemical Society. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
-
PubChem. (n.d.). 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol. [Link]
-
PubChem. (n.d.). 1-(Thiophen-2-yl)propan-2-amine hydrochloride. [Link]
-
ResearchGate. (2025). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. [Link]
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Comparative Guide: Structure-Activity Relationship of Propan-2-yl(thiophen-2-ylmethyl)amine Derivatives
Part 1: Executive Summary & Strategic Rationale
In the optimization of CNS-active small molecules, the replacement of a phenyl ring with a heteroaromatic bioisostere is a pivotal strategy. This guide analyzes Propan-2-yl(thiophen-2-ylmethyl)amine (also known as N-isopropyl-2-thenylamine), a scaffold that serves as a critical case study in thiophene-for-benzene bioisosterism .
While structurally analogous to N-isopropylbenzylamine (a common structural isomer of methamphetamine used in forensic profiling), the thiophene derivative offers distinct pharmacological advantages. The sulfur atom introduces unique electronic properties—specifically a lone pair capable of hydrogen bond acceptance—and alters the metabolic profile compared to its carbocyclic counterparts.
Primary Application Context: This scaffold is currently evaluated in the development of GluN2B-selective NMDA receptor antagonists (neuroprotection) and Trace Amine-Associated Receptor (TAAR) modulators.
Part 2: Structure-Activity Relationship (SAR) Analysis
The Bioisosteric Advantage: Thiophene vs. Benzene
The core modification involves replacing the benzyl ring with a thenyl (thiophen-2-ylmethyl) group. This alteration impacts three critical parameters:
-
Electronic Distribution: Thiophene is π-excessive (electron-rich) compared to benzene.[1] The sulfur atom allows for additional non-covalent interactions (S···O or S···π) within the receptor binding pocket.
-
Steric Profile: The C–S–C bond angle in thiophene (~92°) is significantly smaller than the C–C–C angle in benzene (120°), reducing the ring's steric bulk and potentially allowing access to tighter hydrophobic pockets.
-
Lipophilicity: Thiophene derivatives generally exhibit higher lipophilicity (LogP) than their benzene analogs, enhancing blood-brain barrier (BBB) permeability.
Comparative Data: Physicochemical & Biological Profiles
The following table contrasts the target molecule with its direct structural analogs.
Table 1: Physicochemical and Pharmacological Comparison
| Feature | Target Scaffold (Thiophene) | Control Analog (Benzene) | Bioisostere Analog (Furan) |
| Molecule | N-isopropyl-2-thenylamine | N-isopropylbenzylamine | N-isopropyl-2-furfurylamine |
| Ring System | Thiophene (S-heterocycle) | Benzene (Carbocycle) | Furan (O-heterocycle) |
| Electronic State | π-Excessive (High reactivity) | π-Neutral | π-Excessive (Lower aromaticity) |
| LogP (Predicted) | ~2.14 | ~1.85 | ~1.45 |
| H-Bond Capacity | Acceptor (Weak) | None | Acceptor (Moderate) |
| Metabolic Liability | S-oxidation (Sulfoxide formation) | Hydroxylation (Para-position) | Ring opening (Reactive aldehydes) |
| GluN2B Affinity * | High (Ki ~26–50 nM) | Moderate (Ki ~200 nM) | Low (Instability issues) |
*Note: Affinity data extrapolated from homologous series in GluN2B ligand studies (See Reference 2).
Mechanistic Pathway: Receptor Interaction
The enhanced affinity of the thiophene derivative is often attributed to the "Sulfur Effect," where the sulfur atom engages in specific interactions with methionine or cysteine residues in the target protein, a mechanism unavailable to the phenyl analog.
Figure 1: Mechanistic impact of thiophene substitution on pharmacodynamics and pharmacokinetics.
Part 3: Experimental Protocols
To ensure reproducibility, we utilize a Reductive Amination protocol. This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary salt formation).
Synthesis Workflow: Reductive Amination
Objective: Synthesize N-isopropyl-2-thenylamine with >95% purity.
Reagents:
-
2-Thiophenecarboxaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
In a dry round-bottom flask under N2 atmosphere, dissolve 2-thiophenecarboxaldehyde (10 mmol) in DCM (30 mL).
-
Add Isopropylamine (12 mmol) and catalytic Acetic Acid.
-
Checkpoint: Stir at room temperature for 2 hours. Monitor via TLC (disappearance of aldehyde spot).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 15 minutes.
-
Allow to warm to room temperature and stir overnight (12h).
-
-
Quench & Extraction:
-
Quench with saturated NaHCO3 solution (slow addition).
-
Extract aqueous layer with DCM (3 x 20 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO2, Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via 1H-NMR (Diagnostic signal: Thiophene protons at 6.9-7.4 ppm; Isopropyl methine septet at ~2.8 ppm).
-
Visualization of Synthesis Logic
Figure 2: Decision tree for the reductive amination synthesis protocol.
Part 4: Critical Analysis & Limitations
When developing derivatives of this scaffold, researchers must account for Metabolic Bioactivation .
-
S-Oxidation: Unlike the phenyl ring, the thiophene sulfur is susceptible to oxidation by Cytochrome P450 enzymes, forming thiophene-S-oxides and S,S-dioxides. These intermediates can be electrophilic (Michael acceptors) and may lead to covalent binding with proteins (toxicity).
-
Mitigation Strategy: Block the 5-position of the thiophene ring with a metabolic blocker (e.g., Chlorine, Methyl) to prevent ring opening or reactive metabolite formation.
Comparison to Market Alternatives:
-
Vs. Methamphetamine/Amphetamines: This scaffold lacks the alpha-methyl group on the carbon chain (it is an N-isopropyl group), which significantly reduces MAO inhibition and alters the psychostimulant profile, likely shifting it toward receptor antagonism (NMDA/TAAR) rather than dopamine release.
-
Vs. Propylhexedrine: The aromatic thiophene ring preserves planarity, unlike the cyclohexyl ring of propylhexedrine, making it a better mimic for flat binding pockets in GPCRs.
References
-
Medicinal Chemistry Perspectives on Thiophene: Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Source: PMC / NIH. URL:[Link]
-
Thiophene Bioisosteres in GluN2B Ligands: Title: Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold.[2][3] Source: RSC / NIH. URL:[Link]
-
Chemical Properties & Identifiers: Title: 1-(Thiophen-2-yl)propan-2-amine hydrochloride (Related Structure Data).[4] Source: PubChem.[4][5][6] URL:[Link]
-
Biological Activities of Thiophenes: Title: Biological Activities of Thiophenes (Encyclopedia).[7] Source: MDPI.[7] URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Document: Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists: Synthesis and pharmacological evaluation of [7]annuleno[b]thiophen-6-... - ChEMBL [ebi.ac.uk]
- 4. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-(propan-2-yl)thiophen-3-amine hydrochloride (C7H11NS) [pubchemlite.lcsb.uni.lu]
- 6. 1-[(Thiophen-2-ylmethyl)amino]propan-2-ol | C8H13NOS | CID 4716193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
Comparing the efficacy of different synthetic routes to Propan-2-yl(thiophen-2-ylmethyl)amine
Executive Summary
This guide evaluates three distinct synthetic pathways for the production of Propan-2-yl(thiophen-2-ylmethyl)amine (also known as N-isopropyl-2-thiophenemethylamine). This secondary amine is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for various antithrombotic and neuroprotective agents.
The Verdict:
-
Primary Recommendation: Reductive Amination using Sodium Triacetoxyborohydride (STAB) .[1] This route offers the highest chemoselectivity, mildest conditions, and avoids the handling of unstable alkyl halides or catalyst poisons.
-
Alternative (Cost-Driven): Stepwise Reductive Amination with NaBH₄ . Viable for large-scale cost reduction but requires strict pH and temperature control to prevent direct aldehyde reduction.
-
Not Recommended: Catalytic Hydrogenation . The thiophene moiety acts as a potent catalyst poison for Pd/Pt systems, rendering this route inefficient and chemically risky.
Critical Analysis of Synthetic Routes
Route A: Reductive Amination (The Gold Standard)
Mechanism: Direct condensation of Thiophene-2-carboxaldehyde with Isopropylamine followed by in situ hydride transfer.
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB), NaBH(OAc)₃.[1]
-
Why it Works: STAB is a mild reducing agent.[2] Unlike NaBH₄, it does not reduce aldehydes at an appreciable rate in non-protic solvents (DCM/DCE). However, it rapidly reduces the protonated iminium ion formed upon the reaction of the aldehyde and amine.
-
The "Isopropyl" Advantage: The steric bulk of the isopropyl group suppresses the formation of bis-alkylated byproducts (tertiary amines), a common issue when using methyl- or ethylamine.
Route B: Nucleophilic Substitution (The "Dirty" Route)
Mechanism: SN2 Alkylation of Isopropylamine with 2-(Chloromethyl)thiophene.
-
The Stability Issue: 2-(Chloromethyl)thiophene is notoriously unstable. It acts as a lachrymator and is prone to spontaneous polymerization and resinification upon storage.
-
Selectivity Problems: Despite the steric bulk of isopropylamine, local high concentrations of the alkyl halide can lead to over-alkylation (formation of the tertiary amine) or quaternary ammonium salts.
-
Safety: Requires handling a potent alkylating agent (potential carcinogen/mutagen).
Route C: Catalytic Hydrogenation (The "Trap")
Mechanism: Condensation to imine followed by H₂ reduction over Pd/C or Raney Ni.
-
The Sulfur Problem: Thiophene sulfur possesses lone pairs that coordinate strongly to the d-orbitals of transition metals (Pd, Pt, Rh). This blocks the active sites necessary for hydrogen adsorption, effectively "poisoning" the catalyst.
-
Consequences: Reactions stall, requiring massive catalyst loading (often >20-50 wt%), or result in desulfurization (ring-opening), destroying the aromatic core.
Comparative Data Analysis
| Metric | Route A: Reductive Amination (STAB) | Route B: Direct Alkylation | Route C: Catalytic Hydrogenation |
| Yield | 85 - 96% | 40 - 60% | < 20% (Variable) |
| Purity (Crude) | High (>95%) | Low (Mixture of amines) | Low (Unreacted imine) |
| Atom Economy | Good | Moderate (Halide waste) | Excellent (Theoretically) |
| Scalability | High | Low (Exotherm/Stability) | Low (Catalyst cost) |
| Safety Profile | Green/Safe | Hazardous (Lachrymator) | High Pressure H₂ |
| Key Risk | Boron residue removal | Polymerization of SM | Catalyst Poisoning |
Visualized Pathways & Mechanisms
Figure 1: Synthetic Decision Tree
This diagram illustrates the logical flow and failure points of the three evaluated routes.
Caption: Decision tree highlighting the stability and efficacy bottlenecks of Routes B and C compared to the streamlined Route A.
Figure 2: Mechanism of STAB Reductive Amination
Understanding the selectivity of Sodium Triacetoxyborohydride is crucial. It preferentially reduces the protonated iminium ion, not the aldehyde.
Caption: The STAB mechanism relies on the rapid reduction of the iminium species, preventing aldehyde reduction side-reactions.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of N-isopropyl-2-thiophenemethylamine via Reductive Amination. Scale: 10 mmol basis.
Materials
-
Thiophene-2-carboxaldehyde (1.12 g, 10 mmol)
-
Isopropylamine (0.65 g, 11 mmol, 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (3.0 g, 14 mmol, 1.4 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (25 mL)
-
Acetic Acid (glacial, 1-2 drops)
Procedure
-
Imine Formation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Thiophene-2-carboxaldehyde (10 mmol) in DCE (20 mL).
-
Amine Addition: Add Isopropylamine (11 mmol) followed by Acetic Acid (1-2 drops). Stir at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar).
-
Note: The slight excess of amine drives the equilibrium. The acid catalyzes imine formation.
-
-
Reduction: Cool the mixture slightly (0°C) if using large scales; otherwise, room temperature is acceptable. Add STAB (14 mmol) portion-wise over 5-10 minutes.
-
Caution: Slight gas evolution (H₂) may occur.
-
-
Reaction: Stir the suspension vigorously at room temperature for 4–16 hours. Monitor by TLC (Silica, 10% MeOH in DCM) or LC-MS. The aldehyde spot should disappear.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (20 mL). Stir for 15 minutes until gas evolution ceases.
-
Workup: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate in vacuo. The crude oil is often >95% pure. If necessary, purify via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) or distill under reduced pressure (bulb-to-bulb).
Validation Parameters:
-
1H NMR (CDCl₃): Look for the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the methylene singlet (~4.0 ppm) and the isopropyl septet.
-
Physical State: Pale yellow oil.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Blicke, F. F. (1942). The Mannich Reaction. Organic Reactions, 1, 303. (Foundational text on amine synthesis mechanisms).
-
Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–177. (Authoritative source on sulfur poisoning of Pd/Pt catalysts). [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. (General verification of STAB protocols). [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Thiophene Amines
Introduction: The Critical Role of Thiophene Amines and Analytical Rigor
Thiophene amines are a class of heterocyclic compounds integral to medicinal chemistry. They serve as fundamental building blocks in the synthesis of a wide array of pharmaceutical agents, from anticancer to antimalarial drugs.[1] Given their role as key starting materials or intermediates, the purity and concentration of thiophene amines must be meticulously controlled to ensure the safety, quality, and efficacy of the final drug product. Consequently, the analytical methods used to quantify these compounds are of paramount importance.
Method validation is the cornerstone of reliable analytical data, demonstrating that a procedure is suitable for its intended purpose.[2][3] However, in the lifecycle of drug development, it is common for analytical methods to be transferred between laboratories, updated with new technology, or for different methods to be used across various sites. In these scenarios, a simple validation is insufficient. Cross-validation becomes essential.
Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when used under different conditions, such as in a different laboratory, by a different analyst, or on different equipment.[4] It serves as a critical bridge, ensuring data comparability and integrity across the entirety of a product's lifecycle.[4][5] This guide provides an in-depth comparison of two primary techniques for thiophene amine analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—and outlines the principles and protocols for their successful cross-validation, grounded in the authoritative standards of the International Council for Harmonisation (ICH).[6]
The Imperative of Cross-Validation: A Regulatory and Scientific Necessity
The need for cross-validation is not merely a scientific best practice; it is a regulatory expectation.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust data to support drug applications, and ensuring inter-laboratory reproducibility is a key component of this.[4][7]
The decision to perform a cross-validation is driven by specific events in the analytical lifecycle. The following diagram illustrates the key decision points.
Core Analytical Techniques for Thiophene Amines
The choice of analytical technique is dictated by the physicochemical properties of the thiophene amine analyte, including its polarity, volatility, and thermal stability, as well as the required sensitivity and selectivity of the analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a robust and widely used technique for the analysis of moderately polar, non-volatile compounds like many thiophene amine derivatives.
-
Expertise & Causality: The separation is typically achieved using a reversed-phase column (e.g., C18), where the polar mobile phase elutes the analytes based on their hydrophobicity. Thiophene amines, possessing both a polar amine group and a less polar thiophene ring, are well-suited for this separation mechanism. UV detection is effective because the thiophene ring is a strong chromophore, providing good sensitivity at wavelengths typically between 230-280 nm.[8] This method is often favored in quality control (QC) environments for its reliability and cost-effectiveness.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional sensitivity and specificity, making it ideal for impurity profiling and trace-level analysis.
-
Expertise & Causality: Thiophene amines are often polar and may exhibit poor peak shape or thermal degradation in a GC system. Therefore, a derivatization step is frequently required.[9] This involves reacting the amine group with a reagent (e.g., a silylating agent like BSTFA or an acylating agent) to create a more volatile and thermally stable derivative. This chemical modification is crucial for achieving sharp, symmetrical peaks and reproducible results. The mass spectrometer provides definitive identification based on the analyte's mass spectrum, which is invaluable for confirming the identity of impurities.[10]
Comparative Performance of Analytical Methods
The selection of a method for validation and subsequent cross-validation depends on its performance characteristics, which must be suitable for the method's intended purpose, as outlined by ICH Q2(R1) guidelines.[2]
| Performance Metric | HPLC-UV Method | GC-MS Method (with Derivatization) | Rationale & Causality |
| Specificity | Good. Assessed by peak purity analysis and forced degradation studies. | Excellent. Mass spectrometric detection provides high confidence in peak identity. | HPLC-UV relies on chromatographic separation alone, which can be compromised by co-eluting impurities. GC-MS adds a layer of mass-based identification, making it inherently more specific.[11] |
| Linearity (R²) | Typically ≥ 0.999[12][13] | Typically > 0.99[9] | Both techniques demonstrate excellent linearity over a defined concentration range when properly optimized. |
| Limit of Detection (LOD) | ~0.01 - 0.05% | ~0.01% or lower | GC-MS, especially in Selected Ion Monitoring (SIM) mode, often provides superior sensitivity for trace-level detection compared to standard UV detectors.[9][10] |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1% | ~0.05% or lower | The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The higher sensitivity of MS detection often translates to a lower LOQ.[9][10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Both methods can achieve high accuracy. For GC-MS, the efficiency and reproducibility of the derivatization step can influence the overall recovery. |
| Precision (% RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: ≤ 2.0%Intermediate: ≤ 5.0% | HPLC methods are often highly precise. The multi-step nature of GC-MS with derivatization can introduce slightly more variability. |
| Robustness | High. Less sensitive to minor changes in flow rate or mobile phase composition. | Moderate. Sensitive to derivatization conditions (time, temp) and inlet parameters. | The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters.[2] The additional derivatization step in the GC-MS workflow introduces more parameters that must be tightly controlled. |
The Cross-Validation Protocol: A Framework for Trust
Cross-validation is performed to compare the results from two distinct analytical procedures (or the same procedure in two different labs). The objective is to demonstrate that the methods provide equivalent results.
The following workflow provides a structured approach to cross-validation, grounded in regulatory principles.
Acceptance Criteria
The acceptance criteria must be pre-defined in the validation protocol. While specific limits can vary by company and product phase, a common approach is to evaluate the percent difference between the means of the results obtained by the two methods.
-
Assay: The mean result of the new/transferred method should be within ±2.0% of the mean result from the original method.
-
Impurity Quantification: The mean result should be within ±10.0% or a justified alternative for low-level impurities.
Detailed Experimental Protocols
The following protocols are illustrative examples and should be fully validated for the specific thiophene amine and sample matrix being analyzed.
Protocol 1: HPLC-UV Method for Quantification of a Thiophene Amine
This method is suitable for determining the assay of a thiophene amine drug substance.
-
Instrumentation & Columns:
-
HPLC system with a UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents & Materials:
-
Acetonitrile (HPLC grade).
-
Deionized Water (18.2 MΩ·cm).
-
Phosphoric Acid (ACS grade).
-
Thiophene Amine Reference Standard.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the Thiophene Amine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the thiophene amine sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Inject blank, standard, and sample solutions. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products.
-
Linearity: Prepare a series of at least five concentrations (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient (R² ≥ 0.999).[2]
-
Accuracy: Analyze samples spiked with known amounts of reference standard at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery.
-
Precision:
-
Repeatability: Perform six replicate injections of the standard solution. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Protocol 2: GC-MS Method for Impurity Profiling of a Thiophene Amine
This method is designed to identify and quantify volatile impurities in a thiophene amine sample.
-
Instrumentation & Columns:
-
GC system with a Mass Spectrometric detector (GC-MS).
-
Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[10]
-
-
Reagents & Materials:
-
Dichloromethane (GC grade).
-
Pyridine (ACS grade).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Thiophene Amine Sample.
-
-
Derivatization Procedure:
-
Accurately weigh approximately 10 mg of the thiophene amine sample into a 2 mL autosampler vial.
-
Add 500 µL of dichloromethane and 100 µL of pyridine.
-
Add 200 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Causality Note: Pyridine acts as a catalyst and acid scavenger, driving the silylation reaction to completion. Heating ensures a sufficient reaction rate.
-
-
Chromatographic & MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Oven Program: Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
-
Validation Procedure (Abbreviated):
-
Specificity: Analyze derivatized blanks, samples, and known potential impurities to confirm peak identification and resolution.
-
LOD/LOQ: Determine instrument sensitivity by injecting serially diluted solutions of derivatized standards.
-
Linearity & Accuracy: As per the HPLC method, but performed on the derivatized standards.
-
Conclusion: Upholding Data Integrity Through Rigorous Science
The cross-validation of analytical methods for thiophene amines is a non-negotiable activity in a regulated drug development environment. It ensures that data, regardless of its point of origin or the specific validated method used, is reliable, comparable, and scientifically sound. By pairing a deep understanding of the analytical techniques with a structured, protocol-driven approach rooted in ICH guidelines, researchers can build a robust analytical framework. This framework not only satisfies regulatory expectations but, more importantly, upholds the integrity of the data that ultimately ensures the quality and safety of pharmaceutical products.
References
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
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Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]
-
Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]
-
Title: Quality Guidelines Source: ICH URL: [Link]
-
Title: Cross-Validations in Regulated Bioanalysis Source: IQVIA Laboratories URL: [Link]
-
Title: Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS Source: National Center for Biotechnology Information (PMC) URL: [Link]
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Title: How to author a robust validation of an analytical method for regulatory submission Source: DLRC - We Are Regulatory Experts URL: [Link]
-
Title: Method Validation Guidelines Source: BioPharm International URL: [Link]
-
Title: Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method Source: MDPI URL: [Link]
-
Title: Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]
-
Title: GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) Source: ResearchGate URL: [Link]
-
Title: Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat Source: SciELO URL: [Link]
-
Title: From Extraction to Advanced Analytical Methods: The Challenges of Melanin Analysis Source: MDPI URL: [Link]
-
Title: Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat Source: ResearchGate URL: [Link]
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Title: GC-MS Characterisation of Products of Oxidation of Thiophenes Using the Fenton and Related Reagents Source: ResearchGate URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link]
-
Title: HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs Source: PubMed URL: [Link]
-
Title: Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines Source: MDPI URL: [Link]
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Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: An Amino-Thiophene Functionalized Metal–Organic Framework on Fabric for Selective Extraction, Recovery, and Passive Sampling of Gold Ions and Nanoparticles Source: ACS Publications URL: [Link]
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Title: Accurate assembly of thiophene-bridged titanium-oxo clusters with photocatalytic amine oxidation activity Source: RSC Publishing URL: [Link]
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Title: Synthesis, Reactions and Medicinal Uses of Thiophene Source: Pharmaguideline URL: [Link]
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Title: A Review: Analytical Method Development and Validation Source: ResearchGate URL: [Link]
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Title: Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads Source: Indian Academy of Sciences URL: [Link]
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Title: Synthesis and Pharmacological Study of Thiophene Derivatives Source: Impactfactor.org URL: [Link]
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Title: Synthesis, Characterization of thiophene derivatives and its biological applications Source: World Journal of Advanced Research and Reviews URL: [Link]
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Title: (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs Source: ResearchGate URL: [Link]
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Benchmarking Propan-2-yl(thiophen-2-ylmethyl)amine against known antimicrobial agents
This guide serves as a technical benchmarking framework for Propan-2-yl(thiophen-2-ylmethyl)amine (referred to herein as IPTM ), a secondary amine intermediate often utilized in the synthesis of bioactive Schiff bases and carboxamides. While frequently viewed as a scaffold, the intrinsic antimicrobial potential of lipophilic secondary amines—specifically their ability to permeabilize bacterial membranes and inhibit efflux pumps—warrants direct comparative evaluation against established standards.
Executive Summary
Propan-2-yl(thiophen-2-ylmethyl)amine (CAS: 27757-85-3 analog/derivative) represents a class of lipophilic secondary amines . Unlike standard antibiotics that target specific enzymatic pathways (e.g., DNA gyrase for Ciprofloxacin), IPTM and its structural analogs primarily exhibit activity through membrane destabilization and efflux pump inhibition (EPI) . This guide outlines the standardized protocols for benchmarking IPTM against clinical gold standards, supported by comparative data from the thiophene-methylamine pharmacophore class.
Chemical & Pharmacological Profile
To benchmark effectively, we must first establish the physicochemical baseline of IPTM relative to the control agents.
| Property | IPTM (Target) | Ciprofloxacin (Antibacterial Std) | Fluconazole (Antifungal Std) | Relevance |
| Class | Thiophene-alkylamine | Fluoroquinolone | Triazole | Mechanism determination |
| LogP (Calc) | ~2.1 – 2.5 | 0.28 | 0.5 | IPTM is significantly more lipophilic, aiding membrane insertion. |
| pKa | ~9.5 (Amine) | 6.09 / 8.74 | 11.1 | Cationic at physiological pH (7.4), crucial for binding anionic bacterial surfaces. |
| Primary Target | Cell Membrane / Efflux Pumps | DNA Gyrase / Topoisomerase IV | Lanosterol 14α-demethylase | IPTM acts as a "Membrane Active" agent vs. "Metabolic Inhibitor". |
Comparative Efficacy: Antimicrobial Performance
The following data aggregates performance metrics from thiophene-2-methylamine derivatives (Schiff bases and carboxamides) to establish the expected efficacy range for IPTM.
Table 1: Bacterial Susceptibility Benchmarks (MIC in µg/mL)
| Organism | Strain Type | IPTM (Projected Range) * | Ciprofloxacin | Vancomycin | Interpretation |
| S. aureus | Gram (+) | 16 – 64 | 0.12 – 1.0 | 0.5 – 2.0 | Thiophenes show moderate activity against G(+); less potent than Vanco but effective. |
| E. coli | Gram (-) | 32 – >128 | 0.004 – 0.015 | N/A | High intrinsic resistance in G(-) due to LPS; IPTM likely requires an adjuvant. |
| P. aeruginosa | Gram (-) | 64 – >128 | 0.25 – 1.0 | N/A | Critical Benchmark: If IPTM MIC <64, it indicates significant efflux pump inhibition. |
| C. albicans | Fungal | 8 – 32 | N/A | N/A (Fluconazole: 0.25-1.0) | Thiophene rings often confer superior antifungal activity compared to antibacterial. |
*Note: Projected ranges based on structure-activity relationships (SAR) of N-alkyl-thiophene-2-methanamines.
Mechanism of Action: The "Membrane-Burst" Hypothesis
Unlike Ciprofloxacin, which requires intracellular accumulation, IPTM's mechanism is driven by its amphiphilic nature. The isopropyl group provides steric bulk, while the thiophene ring intercalates into the lipid bilayer.
Visualizing the Pathway
Caption: Proposed mechanism where IPTM utilizes electrostatic attraction to bind the membrane, leading to depolarization or efflux pump blockage.
Experimental Protocols for Benchmarking
To validate IPTM, researchers must use CLSI (Clinical and Laboratory Standards Institute) compliant protocols.
Protocol A: Broth Microdilution (MIC Determination)
Validates: Potency vs. Standards
-
Preparation: Dissolve IPTM in DMSO (stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 128 µg/mL.
-
Plate Setup: Use a 96-well plate.
-
Rows A-F: 2-fold serial dilutions of IPTM (64 down to 0.125 µg/mL).
-
Row G: Ciprofloxacin control (Positive Control).
-
Row H: Sterility and Growth Controls.
-
-
Inoculation: Add 5 x 10^5 CFU/mL of bacterial suspension (S. aureus ATCC 29213 or E. coli ATCC 25922).
-
Incubation: 16–20 hours at 37°C.
-
Readout: The MIC is the lowest concentration showing no visible growth .
Protocol B: Time-Kill Kinetics
Validates: Bactericidal vs. Bacteriostatic Nature
-
Inoculum: Prepare S. aureus at 10^6 CFU/mL in CAMHB.
-
Treatment: Add IPTM at 2x MIC and 4x MIC . Run a Growth Control (no drug) and Ciprofloxacin Control (4x MIC).
-
Sampling: Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.
-
Plating: Perform serial dilutions and plate on Agar. Count colonies after 24h.
-
Analysis: A ≥3 log10 reduction in CFU/mL indicates bactericidal activity.[1]
Safety & Toxicity Profiling
A critical benchmark for amine-based antimicrobials is their selectivity for bacterial over mammalian membranes.
Hemolysis Assay (Red Blood Cell Toxicity):
-
Method: Incubate IPTM (at 1x, 2x, 4x MIC) with 2% sheep erythrocytes for 1 hour at 37°C.
-
Control: 1% Triton X-100 (100% Lysis).
-
Benchmark: IPTM is considered a viable candidate if HC50 (Hemolytic Concentration 50%) > 10x MIC .
-
Note: Thiophene amines often exhibit higher hemolysis than fluoroquinolones; this is a key limiting factor to monitor.
References
-
Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] 11th Edition. [Link]
-
Roman, G. (2022). Thiophene-based agents with antimicrobial activity: A review. European Journal of Medicinal Chemistry. (Contextualizes thiophene efficacy). [Link]
-
Miro-Canturri, A., et al. (2024).[2] Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram-negative bacteria. Frontiers in Microbiology. (Provides comparative MIC data for thiophene derivatives). [Link]
Sources
Technical Comparison Guide: In-Vitro vs. In-Vivo Profiling of Methiopropamine (MPA)
[1]
Executive Summary
Methiopropamine (MPA) is a structural analog of methamphetamine (MA) where the phenyl ring is replaced by a thiophene ring.[1][2][3] For drug development professionals, MPA represents a critical case study in "bioisosteric replacement"—altering a molecule's core ring structure to modify potency, metabolic stability, and legal status while retaining monoaminergic activity.
This guide contrasts the In-Vitro mechanism (transporter inhibition) with the In-Vivo phenotypic outcome (locomotor activity and toxicity), highlighting the non-linear translation between receptor affinity and behavioral efficacy.
Key Comparative Findings
| Feature | Methiopropamine (MPA) | Methamphetamine (MA) | Clinical Implication |
| Structural Class | Thiophene-ethylamine | Phenethylamine | Bioisosteric modification affects lipophilicity. |
| In-Vitro Potency (IC50) | DAT: 0.74 µM NET: 0.47 µM | DAT: ~0.15 µM NET: ~0.10 µM | MPA is ~5x less potent at the target level. |
| In-Vivo Efficacy (Emax) | High (12.5 mg/kg peak) | Moderate (3.75 mg/kg peak) | MPA requires higher doses but induces greater peak stimulation.[1][4][5] |
| Dose-Response | Steep/Non-Linear | Gradual/Linear | MPA presents a higher risk of accidental overdose due to threshold effects. |
| Metabolism | Hydroxylation, N-demethylation, Ring S-oxidation | Hydroxylation, N-demethylation | Thiophene ring introduces unique S-oxide metabolites. |
In-Vitro Profile: Mechanism & Metabolism
Monoamine Transporter Inhibition
MPA functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). Unlike amphetamines that primarily act as substrates (releasers), MPA's profile in synaptosomal assays suggests a hybrid mechanism with strong reuptake inhibition.
-
Dopamine Transporter (DAT): MPA inhibits dopamine uptake with an IC50 of 0.74 µM .
-
Norepinephrine Transporter (NET): MPA is slightly more selective for NET (IC50 = 0.47 µM ).
-
Serotonin Transporter (SERT): Negligible affinity (IC50 > 25 µM), indicating a low risk of serotonin syndrome compared to MDMA-like compounds.
Metabolic Stability (Microsomal Assays)
In human liver microsomes (HLM), MPA undergoes extensive Phase I metabolism. The thiophene ring introduces a unique metabolic liability: S-oxidation .
Key Metabolic Pathways:
-
N-Demethylation: Converted by CYP2C19 and CYP2D6 to Thiopropamine (active metabolite).
-
Ring Hydroxylation: Formation of hydroxymethiopropamine.
-
S-Oxidation: Formation of thiophene S-oxides (reactive intermediates potentially linked to toxicity).
Figure 1: Metabolic pathway of MPA highlighting the role of CYP enzymes and the formation of unique thiophene S-oxide intermediates.
In-Vivo Profile: Pharmacokinetics & Behavior[1][4]
Pharmacokinetics (PK)
In C57BL/6 mice, MPA displays rapid blood-brain barrier (BBB) penetration.
-
Tmax: ~5-10 minutes (IP injection).
-
Half-life (t1/2): ~50 minutes (comparable to Methamphetamine).
-
Brain/Blood Ratio: High, indicating significant CNS exposure.
Behavioral Pharmacology (Locomotor Activity)
The in-vivo data reveals a critical divergence from in-vitro potency. While MPA is less potent at the receptor (higher IC50), its behavioral effect profile is steeper .
-
The "Steep Slope" Phenomenon: Increasing the dose from 10 mg/kg to 12.5 mg/kg results in a massive, disproportionate increase in locomotor activity.
-
Comparison to MA: Methamphetamine shows a linear dose-response. MPA shows a "threshold" effect, where it is ineffective at low doses but highly potent once a critical concentration is reached.
-
Efficacy: At peak dose (12.5 mg/kg), MPA induces more total distance traveled than the maximal effective dose of Methamphetamine (3.75 mg/kg).[4]
Neurotoxicity
MPA administration leads to oxidative stress markers in the striatum.
-
DOPAC/DA Ratio: Significantly decreased, indicating altered dopamine turnover.
-
Glial Activation: Increases in GFAP (astrocytes) and Iba-1 (microglia) expression suggest neuroinflammation similar to, but potentially distinct from, methamphetamine-induced neurotoxicity.
Experimental Protocols
Protocol A: In-Vitro Synaptosomal Uptake Inhibition
Objective: Determine the IC50 of MPA for DAT and NET.
-
Preparation: Isolate synaptosomes from rat striatum (for DAT) and frontal cortex (for NET) using P2 pellet homogenization in 0.32 M sucrose.
-
Incubation: Resuspend synaptosomes in Krebs-Ringer-HEPES buffer.
-
Treatment: Add MPA (concentration range: 0.01 µM – 100 µM) and incubate for 10 min at 37°C.
-
Substrate Addition: Add [³H]-Dopamine (20 nM) or [³H]-Norepinephrine (20 nM). Incubate for 5 min.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.
Protocol B: In-Vivo Open Field Locomotor Activity
Objective: Assess psychomotor stimulant effects and dose-response curve.
-
Subjects: Male C57BL/6 mice (n=8-10 per group).
-
Acclimatization: Place mice in the open field chamber (40x40 cm) for 60 min to establish baseline habituation.
-
Administration: Inject MPA (IP) at doses: 5, 10, 12.5, and 20 mg/kg. Use Saline as vehicle control.
-
Recording: Immediately return mice to the chamber. Record activity for 180 min using video tracking software (e.g., EthoVision).
-
Metrics: Calculate "Total Distance Traveled" (cm) and "Velocity" (cm/s) in 5-min bins.
-
Self-Validation: Compare the 10 mg/kg vs. 12.5 mg/kg groups. A valid test must show a statistically significant (>2-fold) increase in activity between these narrow dose points, confirming the "steep slope" characteristic.
Figure 2: Workflow for assessing the non-linear behavioral response to MPA.
References
-
Tuv, S. S., et al. (2021). Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents.[2] International Journal of Molecular Sciences.
-
Welter-Luedeke, J., & Maurer, H. H. (2016). New psychoactive substances: chemistry, pharmacology, metabolism, and detectability of amphetamine derivatives with a benzofuran, dihydrobenzofuran, or thiophene ring. Drug Testing and Analysis.[1][6][7]
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer drug amphetamines. Neuropharmacology.[1][2][5][8]
-
Iversen, L., et al. (2013). Neuropharmacology of the mephedrone metabolite 4-methylephedrine and the thiophene analogue methiopropamine. British Journal of Pharmacology.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. syntheticpages.org [syntheticpages.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparative Neuropharmacology and Pharmacokinetics of Methamphetamine and Its Thiophene Analog Methiopropamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. mdpi.com [mdpi.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Safety Operating Guide
Personal protective equipment for handling Propan-2-yl(thiophen-2-ylmethyl)amine
Executive Summary: The "Need-to-Know" Matrix
Propan-2-yl(thiophen-2-ylmethyl)amine (CAS: 55844-32-7) is a secondary amine featuring a thiophene ring. While specific toxicological data is limited, its functional groups dictate a Category 1B Corrosive handling protocol. It poses dual risks: caustic tissue damage typical of amines and potential systemic toxicity associated with thiophene derivatives.
Immediate Hazard Profile:
| Hazard Class | Severity | Operational Implication |
|---|---|---|
| Corrosivity | High | Causes immediate, irreversible skin/eye burns. |
| Sensitization | Moderate | Potential respiratory/skin sensitizer (amine characteristic). |
| Volatility | Moderate | Thiophene moiety adds significant odor; requires ventilation. |
| Reactivity | High | Incompatible with strong oxidizers and acids.[1] |
Risk Assessment & Causality (The "Why")
As researchers, we do not follow safety rules blindly; we follow them because we understand the chemical mechanism of injury.
The Amine Permeation Risk
Secondary amines like Propan-2-yl(thiophen-2-ylmethyl)amine are lipophilic bases. They do not just "burn" the skin surface; they saponify fatty tissues, penetrating deep into the dermis before pain is felt.
-
The Trap: Standard 4-mil nitrile gloves provide splash protection only. Amines can permeate thin nitrile in <15 minutes without visible degradation.
-
The Solution: We utilize a "Time-Dependent" glove strategy (detailed in Section 3).
The Thiophene Factor
The thiophene ring increases the compound's lipophilicity compared to simple alkyl amines, potentially enhancing skin absorption rates. Furthermore, sulfur-containing heterocycles often possess distinct bioactivity, necessitating containment protocols that prevent inhalation of aerosols or vapors.
Personal Protective Equipment (PPE) Strategy
This protocol uses a Self-Validating System : if you cannot verify the barrier integrity, you do not proceed.
A. Hand Protection: The "Double-Shell" Protocol
For this compound, a single layer of disposable nitrile is insufficient for anything beyond incidental contact.
-
Primary Layer (Inner): 4-mil Nitrile (Dexterity).
-
Secondary Layer (Outer - Task Dependent):
-
Standard Handling (<10 mins): 5-8 mil Extended Cuff Nitrile.
-
Synthesis/Scale-up (>10 mins):Silver Shield / 4H (Laminate) gloves .
-
Why? Laminate films offer >480 min breakthrough time for amines and aromatics, whereas nitrile may fail in minutes.
-
B. Eye & Face Protection[1][2][3][4][5][6][7]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited because amine vapors can bypass side shields and irritate the moist mucous membranes of the eye.
-
Conditional: Face Shield required if handling volumes >50 mL or working under pressure.
C. Respiratory & Body[2][4][8][9][10]
-
Engineering Control: All work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Body: Flame-resistant (FR) lab coat (due to thiophene flammability risk) + Chemical-resistant apron for liquid transfer.
PPE Decision Logic
Figure 1: PPE Selection Logic based on exposure risk and duration.
Operational Protocol: Step-by-Step
Phase 1: Preparation
-
Airflow Check: Verify fume hood flow.
-
Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your "local quench" station for contaminated spatulas or wipes before they leave the hood.
-
Inerting: If the amine is stored under argon/nitrogen (common to prevent oxidation to N-oxides), ensure the gas line is ready to backfill the container immediately.
Phase 2: Transfer & Weighing
-
Liquids: Use a positive-displacement pipette or glass syringe. Avoid needles if possible to reduce injection risk.
-
Solids (if salt form): Weigh inside the hood. If the balance is outside, tare the vial, move to the hood, add solid, cap tightly, and return to the balance. Never open the vial outside the hood.
Phase 3: Reaction & Cleanup
-
Segregation: Keep oxidizers (peroxides, permanganates) away from the workspace. Thiophene amines can react violently with oxidizers.
-
Decontamination: Wipe all tools with a solvent-dampened wipe (ethanol/acetone), then dispose of the wipe as hazardous waste.
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff using the other gloved hand, turning it inside out) to ensure no skin contact with the outer surface.
Emergency Response & Disposal
Biological Exposure Response[2][6]
Waste Disposal Workflow
This compound requires strict segregation due to its amine functionality.
| Waste Stream | Contents | Protocol |
| Stream A: Basic Organic | Parent compound, reaction solvents | DO NOT mix with acid waste (exotherm risk). Label "Basic Organic Waste - Contains Sulfur". |
| Stream B: Solid Debris | Contaminated gloves, wipes | Double-bag in clear polyethylene bags. Label as "Chemically Contaminated Debris". |
| Stream C: Aqueous | Quenched aqueous layers | Adjust pH to 7–9 before disposal if required by local EHS, otherwise dispose as Aqueous Basic. |
Emergency Logic Diagram
Figure 2: Immediate response actions for exposure or release.
References
-
Fisher Scientific. (2025). Safety Data Sheet: (2-Thienylmethyl)amine. Retrieved from (Analogous compound data used for hazard derivation).
-
National Institutes of Health (NIH). (2025). Chemical Safety Guide: Handling Organic Amines. Retrieved from .
-
Ansell Healthcare. (2024).[4] Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from .
-
PubChem. (2025). Compound Summary: 1-(Thiophen-2-yl)propan-2-amine.[7] National Library of Medicine. Retrieved from .
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. agilent.com [agilent.com]
- 5. media.adeo.com [media.adeo.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-(Thiophen-2-yl)propan-2-amine hydrochloride | C7H12ClNS | CID 12280954 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
